molecular formula C17H36O8S B609302 m-PEG8-thiol CAS No. 651042-83-0

m-PEG8-thiol

カタログ番号: B609302
CAS番号: 651042-83-0
分子量: 400.5 g/mol
InChIキー: LWTPDVASPXFETP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

m-PEG8-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTPDVASPXFETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694734
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-83-0
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

m-PEG8-thiol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG8-thiol

This technical guide provides comprehensive information on the properties, applications, and experimental use of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group ("m") and a reactive thiol (-SH) group. The "8" denotes the number of ethylene glycol repeat units. This heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and materials science due to its defined length, hydrophilicity, and specific reactivity.

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from various suppliers.[1][2][3][4][5]

PropertyValueCitations
Molecular Formula C₁₇H₃₆O₈S[1][2][4][5]
Molecular Weight 400.53 g/mol [1][2][4][5]
CAS Number 651042-83-0[1][3][5]
Appearance Colorless to light yellow liquid[2]
Purity Typically >95%[1][2][3][5]
Solubility Water, DMSO, DMF, Methylene Chloride, Acetonitrile[5]
Storage Store at -20°C, protect from light.[2][3][5] Hygroscopic.[5][2][3][5]
Chemical Reactivity

The terminal thiol group is the key functional handle of the molecule. It exhibits specific reactivity towards a range of chemical groups, enabling covalent linkage to proteins, surfaces, and other molecules.

G cluster_reactions Reacts With cluster_bonds To Form mPEG8SH m-PEG8-SH Maleimide Maleimides mPEG8SH->Maleimide Metal Gold / Silver Surfaces mPEG8SH->Metal OPSS OPSS Pyridyl Disulfides mPEG8SH->OPSS Vinylsulfone Vinylsulfones mPEG8SH->Vinylsulfone Thioether Stable Thioether Bond Maleimide->Thioether Dative Dative Bond Metal->Dative Disulfide Reversible Disulfide Bond OPSS->Disulfide Vinylsulfone->Thioether (Michael Addition)

Caption: Reactivity of this compound's terminal sulfhydryl group.

Key Applications in Research and Drug Development

The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, while the thiol group allows for precise chemical ligation.

PROTAC Linker

This compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The PEG linker physically separates the two ligand-binding moieties, and its length and composition are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.[1]

PROTAC_MoA cluster_protac PROTAC Molecule TargetLigand Target Protein Ligand PEG_Linker m-PEG8 Linker TargetLigand->PEG_Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3Ligase E3 Ubiquitin Ligase E3_Ligand->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Recognition E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.

Surface Modification and Passivation

The thiol group forms strong dative bonds with transition metal surfaces, particularly gold and silver.[5][7] This property is exploited to:

  • Passivate Surfaces: Create a hydrophilic, non-immunogenic layer on nanoparticles or biosensors to prevent non-specific protein adsorption.[5]

  • Functionalize Nanoparticles: this compound can stabilize gold nanorods (AuNRs) or other nanoparticles, enhancing their biocompatibility and providing a platform for attaching other biomolecules.[8][9]

Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of drug development. It can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The thiol group on this compound allows for site-specific conjugation to molecules containing maleimides or other thiol-reactive groups, offering greater control over the final conjugate structure compared to amine-reactive PEGylation.[10][11]

Experimental Protocols

The following are representative protocols for common applications of this compound. Researchers should optimize reaction conditions for their specific molecules.

Protocol: Conjugation to a Maleimide-Activated Protein

This protocol describes the covalent attachment of this compound to a protein that has been functionalized with a maleimide group. The reaction is a Michael addition that forms a stable thioether bond.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 6.5-7.5, containing 1-10 mM EDTA. (Note: Basic conditions can favor disulfide bond formation and maleimide hydrolysis).

  • Degassing equipment or nitrogen/argon gas.

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Preparation: Allow this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) in degassed conjugation buffer immediately before use.

  • Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added.

  • Purification: Remove excess this compound and other reagents from the conjugated protein using SEC or dialysis.

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis p1 Dissolve Maleimide-Protein in Degassed Buffer r1 Combine Protein and PEG-thiol (10-50x molar excess) p1->r1 p2 Prepare this compound Stock Solution p2->r1 r2 Incubate (2h @ RT or O/N @ 4°C) under Inert Atmosphere r1->r2 u1 Purify via Size Exclusion Chromatography (SEC) r2->u1 u2 Analyze by SDS-PAGE and Mass Spectrometry u1->u2

Caption: Experimental workflow for protein conjugation.

Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the ligand exchange process to coat citrate-stabilized AuNPs with this compound.

Materials:

  • Aqueous solution of citrate-stabilized AuNPs.

  • This compound.

  • Anhydrous ethanol or methanol.

  • Centrifugation equipment.

Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous ethanol or methanol.

  • Reaction: Add the this compound solution to the AuNP solution. The final concentration of this compound should be in large excess relative to the surface area of the nanoparticles. A typical starting point is a concentration of ~1 µM for a standard ~15 nm AuNP solution.

  • Incubation: Allow the solution to incubate at room temperature for at least 4-6 hours (or overnight) with gentle stirring to allow for ligand exchange.

  • Purification: Purify the PEGylated AuNPs from excess reagents by repeated cycles of centrifugation and resuspension in a clean buffer (e.g., water or PBS).

  • Characterization: Confirm successful coating using UV-Vis spectroscopy (observing the surface plasmon resonance peak), Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to confirm changes in surface charge.

References

An In-Depth Technical Guide to the Solubility of m-PEG8-Thiol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-thiol with eight ethylene glycol units (m-PEG8-thiol). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various solvents, outlines experimental protocols for solubility determination, and presents visual workflows for key laboratory procedures.

Introduction to this compound

This compound is a hydrophilic, monofunctional polyethylene glycol (PEG) derivative with a terminal thiol group. The PEG spacer enhances aqueous solubility, and the reactive thiol group allows for covalent attachment to various substrates, including maleimide-containing molecules and the surfaces of noble metals like gold and silver.[1][2][3] This makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology for improving the solubility and stability of biomolecules and functionalizing surfaces.[4][5][6]

Solubility Profile of this compound

The hydrophilic nature of the polyethylene glycol chain confers good solubility in aqueous solutions, while the overall molecular structure allows for miscibility with a range of organic solvents.[1][2]

Quantitative Solubility Data

Quantitative solubility data for m-PEG-thiol derivatives is often presented for a product line rather than for each specific PEG length. However, a representative value for similar low molecular weight m-PEG-thiols is provided in the table below.

Solvent SystemReported SolubilitySource(s)
Water10 mg/mL (clear solution)[4][5]
Chloroform10 mg/mL (clear solution)[4][5]
Dimethyl Sulfoxide (DMSO)10 mg/mL (clear solution)[4][5]
EthanolSoluble (clear solution)[5]
Methylene ChlorideSoluble[3][7]
AcetonitrileSoluble[3][7]
Dimethylacetamide (DMAC)Soluble[3][7]

It is important to note that the physical form of m-PEG derivatives can range from a liquid or semi-solid to a waxy solid, depending on the molecular weight.[4][5] Low molecular weight PEGs, such as this compound, are typically viscous liquids.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: Solubility in some organic solvents, like toluene and isopropanol, can be increased by raising the temperature.[8]

  • Purity: The presence of impurities can affect the observed solubility.

  • Solvent Polarity: As a polar molecule, this compound exhibits higher solubility in polar solvents.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given solvent.

Materials
  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

  • Calibrated pipettes

  • Glass vials or tubes

Procedure
  • Preparation of Stock Solution (for organic solvents): For ease of handling, especially with viscous m-PEG-thiol, preparing a concentrated stock solution in a solvent like DMSO or DMF is recommended.[9][10][11]

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[10]

    • Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group, accurately weigh a specific amount of this compound.[4][10]

    • Add a precise volume of the organic solvent to achieve a desired concentration (e.g., 100 mg/mL).[10][11]

    • Vortex thoroughly to ensure complete dissolution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution or by direct weighing into the solvent of interest.

  • Equilibration:

    • Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours to 24 hours) to ensure equilibrium is reached.[11]

  • Observation and Measurement:

    • Visually inspect each solution for any undissolved material. The absence of visible particles indicates solubility at that concentration.

    • For a more quantitative assessment, centrifuge the samples to pellet any undissolved solute.

    • Measure the concentration of the supernatant using an appropriate analytical technique.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Equilibrate this compound to Room Temperature weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex incubate Incubate at Controlled Temperature vortex->incubate observe Visual Observation incubate->observe centrifuge Centrifuge observe->centrifuge Visible Particles soluble Soluble observe->soluble Clear Solution measure Measure Supernatant Concentration centrifuge->measure end Determine Solubility Limit measure->end soluble->end insoluble Insoluble/Partially Soluble

Workflow for determining the solubility of this compound.

Application: Functionalization of Gold Nanoparticles

A primary application of this compound is the surface modification of gold nanoparticles (AuNPs). The thiol group has a strong affinity for the gold surface, forming a self-assembled monolayer that improves the stability and biocompatibility of the nanoparticles.[4][5]

Experimental Workflow for AuNP Functionalization

G cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_purification Purification cluster_characterization Characterization au_synthesis Synthesize Citrate-Capped Gold Nanoparticles (AuNPs) mix Add this compound Solution to AuNP Suspension au_synthesis->mix dissolve_peg Dissolve this compound in Aqueous Buffer dissolve_peg->mix incubate Incubate Overnight mix->incubate centrifuge Centrifuge to Pellet Functionalized AuNPs incubate->centrifuge resuspend Resuspend in Fresh Buffer centrifuge->resuspend characterize Characterize Functionalized AuNPs (e.g., UV-Vis, DLS, TEM) resuspend->characterize

Workflow for the functionalization of gold nanoparticles with this compound.

Storage and Handling

Thiol-containing PEG derivatives are susceptible to oxidation, which can lead to the formation of disulfide bonds.[4] To maintain the integrity of this compound:

  • Storage: Store at -20°C under a dry, inert atmosphere.[4][5][10]

  • Handling: Equilibrate the container to room temperature before opening to prevent moisture condensation.[10] For optimal stability, handle the material under an inert gas.[4][5] Prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[4][8]

Conclusion

This compound is a versatile molecule with favorable solubility in both aqueous and common organic solvents, making it a valuable tool in various biomedical and research applications. Understanding its solubility characteristics and proper handling procedures is crucial for its effective use in bioconjugation, surface functionalization, and the development of drug delivery systems. The provided protocols and workflows offer a practical guide for researchers working with this important PEG derivative.

References

An In-depth Technical Guide to the Reactivity of m-PEG8-thiol with Maleimide Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity between methoxy-polyethylene glycol (8)-thiol (m-PEG8-thiol) and maleimide functional groups. This conjugation chemistry is a cornerstone in bioconjugation and drug development, enabling the precise modification of proteins, peptides, and other biomolecules. This document details the reaction mechanism, kinetics, potential side reactions, and provides standardized experimental protocols.

Core Principles of Thiol-Maleimide Conjugation

The reaction between a thiol (sulfhydryl) group and a maleimide is a Michael addition reaction.[1] In this process, the nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, forming a stable, covalent thioether bond.[1] This reaction is highly selective for thiols, particularly within a specific pH range, making it an invaluable tool for site-specific modifications in complex biological mixtures.[2]

The reaction is considered a form of "click chemistry" due to its high efficiency, rapid reaction rate, and the formation of a stable product under mild, aqueous conditions.[1]

Reaction Mechanism and Kinetics

The thiol-maleimide reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5.[2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing competing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3]

The reaction rate is influenced by several factors, including:

  • pH: As the pH increases, the concentration of the more nucleophilic thiolate anion (S-) increases, leading to a faster reaction rate. However, pH values above 7.5 can lead to an increased rate of maleimide hydrolysis and reaction with primary amines.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and minimize potential side reactions.

  • Concentration of Reactants: Higher concentrations of both the thiol and maleimide will result in a faster reaction rate.

  • Steric Hindrance: The accessibility of the thiol and maleimide groups can impact the reaction rate. While the m-PEG8 moiety is relatively small, steric hindrance can become a more significant factor with larger PEG chains or when the conjugation site on a biomolecule is sterically hindered.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the thiol-maleimide reaction. It is important to note that these are general values and optimal conditions may vary depending on the specific reactants and desired outcome.

ParameterValue/RangeNotes
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with maleimide stability.[2]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to control the reaction rate.[8][9]
Reaction Time 30 minutes to OvernightReaction completion depends on reactant concentrations, temperature, and pH.[5][9]
Molar Ratio (PEG-maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide is often used to ensure complete conjugation of the thiol.[8][9]
Conjugation Efficiency 58% to >80%Highly dependent on reaction conditions and the specific biomolecule being conjugated.[5]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly efficient and specific, several side reactions can occur. Understanding and controlling these reactions is critical for obtaining a homogenous and stable final product.

Maleimide Hydrolysis

In aqueous solutions, the maleimide ring can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid. This reaction is accelerated at higher pH. To minimize hydrolysis, maleimide-containing reagents should be stored in a dry, organic solvent like DMSO or DMF and aqueous solutions should be prepared immediately before use.[1]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed can be reversible under certain conditions, particularly in the presence of other thiols. This can lead to the exchange of the PEG-thiol with other thiol-containing molecules, such as glutathione in vivo. The stability of the thioether bond can be increased by inducing the hydrolysis of the succinimide ring of the adduct after the initial conjugation reaction.

Reaction with Amines

At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins. Maintaining the pH within the optimal 6.5-7.5 range is crucial to ensure chemoselectivity for thiols.[2]

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is pH-dependent and can be more prevalent at higher pH.

Experimental Protocols

The following are detailed methodologies for key experiments related to the conjugation of this compound to maleimide-functionalized molecules.

General Protocol for this compound Conjugation to a Maleimide-Functionalized Protein

Materials:

  • This compound

  • Maleimide-functionalized protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for this specific conjugation), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: For conjugating to a maleimide-functionalized protein, this step is generally not necessary unless there are other modifications being performed.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently and incubate at room temperature for 2 hours or overnight at 4°C. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thiol.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molar excess of a free thiol like L-cysteine or β-mercaptoethanol can be added to react with any unreacted maleimide groups.

  • Purification:

    • Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis against the reaction buffer.

  • Analysis:

    • Confirm conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Quantification of Unreacted Thiols (Adapted from Measure-iT™ Thiol Quantification Assay)

This protocol can be used to determine the efficiency of the conjugation reaction by quantifying the amount of unreacted this compound.

Materials:

  • Measure-iT™ Thiol Quantitation Assay Kit or equivalent

  • Reaction samples from the conjugation experiment

  • Standard thiol solution (e.g., L-cysteine) for generating a standard curve

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the standard thiol solution in the reaction buffer.

    • Follow the manufacturer's instructions to react the standards with the thiol-reactive dye.

    • Measure the fluorescence or absorbance of the standards to generate a standard curve.

  • Sample Measurement:

    • Take an aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

    • Add the reaction aliquot to the thiol-reactive dye solution as per the manufacturer's protocol.

    • Measure the fluorescence or absorbance of the samples.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted thiol in your samples.

    • Calculate the conjugation efficiency by comparing the amount of reacted thiol to the initial amount.

Visualizations

Reaction Mechanism and Side Reactions

Thiol_Maleimide_Reaction cluster_main Thiol-Maleimide Conjugation cluster_side Potential Side Reactions Thiol This compound (R-SH) Adduct Stable Thioether Adduct Thiol->Adduct Michael Addition pH 6.5-7.5 Maleimide Maleimide Group Maleimide->Adduct Maleimide2 Maleimide Group Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide2->Hydrolysis Inactive Inactive Maleamic Acid Hydrolysis->Inactive Adduct2 Thioether Adduct Retro Retro-Michael Reaction (Thiol Exchange) Adduct2->Retro FreeThiol Free Thiol Retro->FreeThiol Conjugation_Workflow Start Start: Prepare Reagents PrepareProtein 1. Dissolve Maleimide-Protein in Degassed Buffer (pH 7.2-7.4) Start->PrepareProtein PreparePEG 2. Dissolve this compound in DMSO/DMF Start->PreparePEG React 3. Mix Protein and this compound (10-20x molar excess of thiol) Incubate RT, 2h or 4°C, overnight PrepareProtein->React PreparePEG->React Quench 4. Quench Reaction (Optional) with L-cysteine React->Quench Purify 5. Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze 6. Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze End End: Purified Conjugate Analyze->End EPR_Effect_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment PEG_Drug PEGylated Drug (e.g., via this compound linker) Normal_Vessel Normal Blood Vessel (Tight Endothelial Junctions) PEG_Drug->Normal_Vessel No Extravasation Tumor_Vessel Tumor Blood Vessel (Leaky Vasculature) PEG_Drug->Tumor_Vessel Extravasation Accumulation Accumulation in Tumor Interstitium (Poor Lymphatic Drainage) Tumor_Vessel->Accumulation Uptake Cellular Uptake by Tumor Cells Accumulation->Uptake Effect Therapeutic Effect Uptake->Effect

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

  • Too short: A linker that is too short may sterically hinder the simultaneous binding of the POI and the E3 ligase, preventing the formation of a productive ternary complex.

  • Too long: An excessively long linker can lead to an increase in conformational flexibility, which may result in a higher entropic penalty upon binding and a less stable ternary complex. This can also lead to non-productive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitin transfer.

  • Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable and productive ternary complex. This enhances the rate of ubiquitination and subsequent degradation of the target protein.

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )clogPTPSA (Ų)
dBET1 4 PEG units975.14.2205.4
ARV-825 5 PEG units1019.24.0217.7
MZ1 3 PEG units + alkyl891.03.8193.1

Data compiled from various sources.

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC A 2 PEG units50>90HeLa
PROTAC B 4 PEG units5>95HeLa
PROTAC C 6 PEG units25>90HeLa

Hypothetical data for illustrative purposes based on trends reported in the literature.

Table 3: Impact of PEG Linker Length on In Vivo Pharmacokinetics of a Generic PROTAC

PROTACLinker CompositionOral Bioavailability (%)t1/2 (hours)Cmax (ng/mL)
PROTAC X 2 PEG units102.5150
PROTAC Y 4 PEG units254.0300
PROTAC Z 6 PEG units153.2220

Hypothetical data for illustrative purposes based on general trends.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub activation (ATP) E2->E3_Ligase Ub conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Target_Selection Target Selection (POI) Ligand_ID Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_ID Linker_Design PEG Linker Design & Virtual Screening Ligand_ID->Linker_Design Linker_Synth Linker Synthesis Linker_Design->Linker_Synth PROTAC_Synth PROTAC Assembly (e.g., Click Chemistry) Linker_Synth->PROTAC_Synth Purification Purification & QC (HPLC, LC-MS, NMR) PROTAC_Synth->Purification Binding_Assay Ternary Complex Formation Assays (SPR, ITC) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assays (Western Blot) DC50 & Dmax Determination Binding_Assay->Degradation_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models Degradation_Assay->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy Efficacy->Target_Selection Optimization Loop

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Bifunctional PEG linker (e.g., Azido-PEGn-acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Click chemistry reagents (e.g., Copper(II) sulfate, Sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Analytical and preparative HPLC

  • LC-MS

  • NMR spectrometer

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the click chemistry catalysts, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the exciting and rapidly advancing field of targeted protein degradation.

The Pivotal Role of m-PEG8-thiol in Modern Bioconjugation Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation chemistry, the precise and stable linkage of molecules is paramount to the development of effective targeted therapeutics, advanced diagnostics, and functionalized nanomaterials. Among the diverse array of chemical tools available, methoxy-poly(ethylene glycol)-thiol with eight ethylene glycol units (m-PEG8-thiol) has emerged as a critical and versatile linker. Its defined length, hydrophilicity, and reactive thiol group offer a unique combination of properties that address key challenges in the design of complex biomolecular constructs such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing this compound in bioconjugation.

Core Principles and Advantages of this compound

The efficacy of this compound as a bioconjugation linker stems from its distinct molecular architecture. The methoxy-terminated polyethylene glycol (PEG) chain, with its eight repeating ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate.

Chemical and Physical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C17H36O8S[1]
Molecular Weight 400.5 g/mol [1]
Appearance Liquid or low-melting solid[2]
Solubility Soluble in water and common organic solvents like DMSO and DMF.[3]
Purity Typically >95%[1]
Storage Conditions -20°C under an inert atmosphere.[1]

The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG chain can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity, leading to an extended circulation half-life in vivo.

The terminal thiol (-SH) group is the reactive handle of this compound, enabling covalent linkage to a variety of functional groups. The most common reaction partner for the thiol group is a maleimide, which undergoes a rapid and specific Michael addition reaction to form a stable thioether bond.[4] This reaction is highly efficient under physiological conditions (pH 6.5-7.5).[4] The thiol group can also react with other functional groups such as vinyl sulfones and can be used to functionalize the surface of noble metal nanoparticles, like gold, through the formation of a strong gold-sulfur dative bond.[1][5]

Applications in Bioconjugation

The unique properties of this compound have led to its widespread adoption in several key areas of biopharmaceutical research and development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The this compound can be incorporated into the linker design to improve the pharmacokinetic profile of the ADC.[6] While the thioether bond formed with a maleimide is generally stable, there is evidence that it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment.[7] However, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable ring-opened product, which has a significantly longer half-life.[8]

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of an this compound containing linker can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Nanoparticle Functionalization

The surface functionalization of nanoparticles with PEG chains, a process known as PEGylation, is essential for their biomedical applications. PEGylation with molecules like this compound creates a hydrophilic shell around the nanoparticle, which reduces non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging their circulation time.[10] The thiol group of this compound allows for the direct and stable attachment to the surface of gold nanoparticles.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M N-ethylmaleimide (NEM) in DMSO.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in the conjugation buffer immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 1-5 mM to cap any unreacted thiol groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the steps for coating citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle (AuNP) solution.

  • This compound.

  • Deionized (DI) water.

  • Centrifuge.

Procedure:

  • This compound Preparation: Prepare a 1 mM aqueous solution of this compound.

  • Ligand Exchange Reaction: Add the this compound solution to the AuNP solution at a molar ratio of approximately 10,000:1 (this compound:AuNP) to ensure complete surface coverage.

  • Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature.

  • Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps at least twice to remove any unbound this compound.

Visualizing Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G Experimental Workflow for ADC Synthesis using a Thiol-PEG8 Linker cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Thiol-Maleimide Conjugation reduced_mAb->conjugation linker_payload Maleimide-PEG8-Drug linker_payload->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc

Caption: Workflow for ADC synthesis with a thiol-reactive PEG8 linker.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation protac PROTAC (with this compound linker) ternary_complex Target-PROTAC-E3 Ternary Complex protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation of Target Protein proteasome->degradation

Caption: The catalytic cycle of a PROTAC utilizing a PEG8 linker.

G HER2-Targeted ADC Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Intracellular adc HER2-Targeted ADC (this compound linker) her2 HER2 Receptor adc->her2 Binding internalization Receptor-Mediated Endocytosis her2->internalization pi3k_akt PI3K/AKT Pathway her2->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway her2->ras_raf_mek_erk lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release cell_cycle_arrest Cell Cycle Arrest & Apoptosis drug_release->cell_cycle_arrest pi3k_akt->cell_cycle_arrest Inhibition ras_raf_mek_erk->cell_cycle_arrest Inhibition

Caption: Inhibition of HER2 signaling by an ADC with a PEG8 linker.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation chemist's arsenal. Its well-defined structure, hydrophilicity, and reactive thiol group provide a reliable means to construct complex and functional biomolecules. The ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life makes it an invaluable component in the design of next-generation therapeutics and diagnostics. As the field of bioconjugation continues to advance, the strategic application of linkers like this compound will undoubtedly play a central role in the development of more effective and safer biopharmaceutical products.

References

m-PEG8-Thiol for Surface Modification of Gold Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methoxy-polyethylene glycol (8) thiol (m-PEG8-thiol) for the surface modification of gold nanoparticles (AuNPs). PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a cornerstone of nanoparticle functionalization, imparting "stealth" properties that enhance biocompatibility and circulation time in biological systems. The this compound variant, with its defined short-chain structure, offers a precise approach to tuning the surface properties of AuNPs for a variety of applications, including drug delivery, bioimaging, and diagnostics.

Core Concepts of this compound Modification

The functionalization of AuNPs with this compound is primarily achieved through the strong affinity between the thiol group (-SH) of the PEG molecule and the gold surface, leading to the formation of a stable gold-thiolate bond. This self-assembly process results in a dense and hydrophilic PEG layer that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES). The methoxy cap (-OCH3) at the distal end of the PEG chain provides a chemically inert surface, minimizing non-specific interactions.

Quantitative Data on PEGylated Gold Nanoparticles

The grafting density of PEG on the surface of AuNPs is a critical parameter that influences their in vivo behavior. While specific data for this compound is limited, the following tables summarize relevant quantitative data for short-chain PEG-thiols on gold nanoparticles, which can serve as a valuable reference.

Table 1: Grafting Density of Thiolated PEG on Gold Nanoparticles

AuNP Core Diameter (nm)PEG Molecular Weight (Da)Grafting Density (PEG chains/nm²)Characterization Technique
15~400 (similar to m-PEG8)~4.7TGA
9.120001.9 ± 0.2Analytical Ultracentrifugation
132000~0.65Not specified
205000Not specifiedNot specified

Note: Data is compiled from various sources and should be considered as illustrative. Actual grafting densities will depend on specific experimental conditions.

Table 2: Impact of PEGylation on the Physicochemical Properties of Gold Nanoparticles

ParameterBefore PEGylation (Citrate-Stabilized AuNPs)After PEGylation with m-PEG-thiolCharacterization Technique
Hydrodynamic Diameter~20-30 nmIncrease of 5-15 nmDynamic Light Scattering (DLS)
Zeta Potential-30 to -50 mVShift towards neutral (-5 to -15 mV)DLS
Surface Plasmon Resonance (λmax)~520 nmRed-shift of 2-5 nmUV-Vis Spectroscopy
Colloidal Stability in High SaltLow (aggregation)High (stable)UV-Vis Spectroscopy / DLS

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm citrate-stabilized AuNPs, which serve as the core for subsequent functionalization.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium citrate (Na₃C₆H₅O₇)

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in DI water.

  • In a meticulously clean flask, bring 100 mL of the HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly inject 10 mL of the trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution color will change from yellow to blue/gray and finally to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes.

  • Allow the solution to cool to room temperature. The resulting citrate-stabilized AuNPs are now ready for surface modification.

Surface Modification of AuNPs with this compound

This protocol details the ligand exchange process to coat the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 3.1)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol

Procedure:

  • Prepare a stock solution of this compound in DI water or ethanol (e.g., 1 mg/mL).

  • To the citrate-stabilized AuNP solution, add the this compound solution. A significant molar excess of the thiol is recommended to ensure complete surface coverage.

  • Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange.

  • Purify the this compound functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 30 minutes for ~20 nm AuNPs).

  • Carefully remove the supernatant containing excess this compound and displaced citrate ions.

  • Resuspend the nanoparticle pellet in fresh PBS or DI water.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unbound ligands.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage and further use.

Characterization of this compound Functionalized AuNPs

3.3.1. UV-Vis Spectroscopy:

  • Purpose: To confirm the formation and stability of AuNPs and to monitor the surface plasmon resonance (SPR) peak.

  • Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 700 nm. A characteristic SPR peak around 520 nm indicates the presence of spherical AuNPs. A slight red-shift in the SPR peak after PEGylation is expected. A broadening of the peak or the appearance of a second peak at a longer wavelength would indicate aggregation.

3.3.2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and zeta potential of the nanoparticles.

  • Procedure: Measure the hydrodynamic diameter and zeta potential of the AuNPs before and after functionalization with this compound. An increase in the hydrodynamic diameter confirms the presence of the PEG layer. A shift in the zeta potential towards neutral indicates successful surface coating.

3.3.3. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the AuNP cores.

  • Procedure: Deposit a drop of the diluted AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine their core size and morphology.

Visualization of Cellular Interaction

The interaction of this compound functionalized AuNPs with cells is a critical aspect of their biological application. The following diagram illustrates a generalized workflow of this interaction.

Cellular_Uptake_Workflow cluster_extracellular Extracellular Environment cluster_cell Cell AuNP This compound AuNP Membrane Cell Membrane AuNP->Membrane Interaction Protein Opsonin Proteins Protein->AuNP Reduced Opsonization Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Fusion Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Release / Nanoparticle Fate Exocytosis Exocytosis Cytoplasm->Exocytosis Cellular Export

Cellular uptake workflow of this compound AuNPs.

This diagram illustrates the journey of an this compound functionalized gold nanoparticle from the extracellular environment into a cell. The PEG layer reduces protein binding, and the nanoparticle is then typically internalized via endocytosis, progressing through endosomes and potentially to lysosomes, where a therapeutic payload could be released. The ultimate fate of the nanoparticle can vary, including retention in the cytoplasm or export from the cell.

Conclusion

The surface modification of gold nanoparticles with this compound offers a precise and effective method for creating stable and biocompatible nanocarriers. The well-defined, short-chain PEG provides a hydrophilic shield that minimizes non-specific interactions and enhances colloidal stability. This in-depth guide provides the foundational knowledge, quantitative insights, and detailed protocols necessary for researchers and drug development professionals to successfully synthesize, functionalize, and characterize this compound coated gold nanoparticles for a wide range of biomedical applications. Careful control over the synthesis and functionalization processes, coupled with thorough characterization, is paramount to achieving reproducible and effective nanoparticle systems.

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)8-thiol (m-PEG8-thiol), a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic route from the commercially available m-PEG8-OH, detailing experimental protocols, purification methods, and characterization techniques.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) reagent characterized by a methoxy-terminated octaethylene glycol chain and a terminal thiol group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the reactive thiol group allows for covalent attachment to various substrates, including maleimides and noble metal surfaces. This guide details a common and efficient two-step synthetic pathway for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from methoxy-poly(ethylene glycol)8-alcohol (m-PEG8-OH):

  • Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of m-PEG8-OH is converted into a good leaving group, typically a tosylate (p-toluenesulfonate), by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Nucleophilic Substitution and Deprotection: The tosylated intermediate, m-PEG8-OTs, undergoes nucleophilic substitution with a thiolating agent, such as potassium thioacetate. The resulting thioacetate-protected PEG is then deprotected under basic conditions to yield the final this compound product.

Below is a visual representation of the synthesis workflow.

Caption: Synthesis workflow for this compound from m-PEG8-OH.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions involving anhydrous solvents should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel 60 F254 plates can be used to monitor the progress of the reactions.

Step 1: Synthesis of m-PEG8-tosylate (m-PEG8-OTs)

Procedure:

  • In a round-bottom flask dried under vacuum, dissolve m-PEG8-OH (1.0 equivalent) in anhydrous pyridine or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, ~1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of DCM/Methanol, 95:5 v/v).

  • Upon completion, quench the reaction by adding cold water.

  • If DCM was used as the solvent, wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. If pyridine was used as the solvent, it can be removed under reduced pressure, and the residue is then worked up as described for the DCM procedure.

Step 2: Synthesis and Purification of this compound

Procedure:

Part A: Thioacetylation

  • Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium thioacetate (KSAc, ~1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-thioacetate (m-PEG8-SAc).

Part B: Deprotection and Purification

  • Dissolve the crude m-PEG8-SAc in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a solution of sodium hydroxide (NaOH, ~2-3 equivalents, e.g., 0.4 M in water/methanol) to the mixture.[1]

  • Stir the reaction at room temperature for 12-18 hours. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol to disulfide.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used as the eluent system.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediates.

Table 1: Synthesis Parameters and Yields

StepReactionStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1Tosylationm-PEG8-OHp-Toluenesulfonyl chloride, Pyridine85-95>90
2aThioacetylationm-PEG8-OTsPotassium thioacetate80-90>85
2bDeprotectionm-PEG8-SAcSodium hydroxide70-85>95 (after purification)

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Key FTIR Peaks (cm⁻¹)
m-PEG8-OH C₁₇H₃₆O₉384.46Colorless to pale yellow liquid~3.64 (PEG backbone), 3.38 (CH₃O-), 3.70 (-CH₂OH)~70.5 (PEG backbone), 59.0 (CH₃O-), 61.7 (-CH₂OH)~3400 (O-H stretch), ~1100 (C-O-C stretch)
m-PEG8-OTs C₂₄H₄₂O₁₁S538.65Colorless to pale yellow oil~7.80, 7.35 (aromatic), ~4.15 (-CH₂OTs), ~3.64 (PEG backbone), 3.38 (CH₃O-), 2.45 (Ar-CH₃)~144.9, 132.9, 129.9, 127.9 (aromatic), ~70.5 (PEG backbone), 69.2 (-CH₂OTs), 59.0 (CH₃O-), 21.6 (Ar-CH₃)~1360, 1175 (S=O stretch), ~1100 (C-O-C stretch)
m-PEG8-SAc C₁₉H₃₈O₉S442.56Colorless to pale yellow oil~3.64 (PEG backbone), 3.38 (CH₃O-), ~2.90 (-CH₂SAc), 2.32 (S-C(O)CH₃)~70.5 (PEG backbone), 59.0 (CH₃O-), ~30.6 (S-C(O)CH₃), ~29.1 (-CH₂SAc)~1690 (C=O stretch), ~1100 (C-O-C stretch)
This compound C₁₇H₃₆O₈S400.53Colorless to pale yellow liquid~3.64 (PEG backbone), 3.38 (CH₃O-), ~2.70 (-CH₂SH), ~1.55 (-SH)~70.5 (PEG backbone), 59.0 (CH₃O-), ~24.5 (-CH₂SH)~2550 (S-H stretch, weak), ~1100 (C-O-C stretch)

Visualization of Logical Relationships

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting key steps and decision points.

Logical_Flow decision decision process process start start process1 Tosylation start->process1 Start with m-PEG8-OH end end decision1 Reaction Complete? process1->decision1 decision1->process1 No (Continue Stirring) process2 Work-up & Isolation of m-PEG8-OTs decision1->process2 Yes process3 Thioacetylation process2->process3 decision2 Reaction Complete? process3->decision2 decision2->process3 No (Continue Stirring) process4 Work-up & Isolation of m-PEG8-SAc decision2->process4 Yes process5 Deprotection process4->process5 process6 Work-up & Crude Product Isolation process5->process6 process7 Column Chromatography Purification process6->process7 decision3 Purity >95%? process7->decision3 decision3->end Yes (this compound) decision3->process7 No (Re-purify)

References

An In-depth Technical Guide to the Safe Handling of m-PEG8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for m-PEG8-thiol, a methoxy-terminated polyethylene glycol with a thiol group. It is intended for researchers, scientists, and drug development professionals who work with this reagent. The information compiled is based on available safety data sheets and product information from various suppliers.

Chemical and Physical Properties

This compound is a hydrophilic PEG linker that contains a reactive thiol group. This functional group allows for its use in bioconjugation, drug delivery systems, and surface modification of materials like gold and silver.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical NameThis compound[1]
SynonymsMethoxy-PEG8-thiolN/A
CAS Number651042-83-0[1][4][5]
Molecular FormulaC17H36O8S[1][4][5]
Molecular Weight400.53 g/mol [4][5]
Purity>95%[1][2]
AppearanceVaries (may be a liquid or tacky solid)[4]
SolubilitySoluble in water, Methylene chloride, Acetonitrile, DMAC, and DMSO.[4]

Hazard Identification and Classification

m-PEG-thiol compounds are classified as hazardous. The primary hazards include irritation to the skin and eyes, and potential respiratory tract irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6] It is also noted to be very toxic to aquatic life with long-lasting effects.[6]

Table 2: GHS Hazard Classification for m-PEG-thiol

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects
Data based on a representative m-PEG-thiol Safety Data Sheet.[6]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment and engineering controls are essential.

Table 3: Recommended Personal Protective Equipment and Engineering Controls

Control TypeRecommendationReferences
Engineering Controls
VentilationUse only in a well-ventilated area, preferably in a chemical fume hood.[6][7]
Eye Wash StationAn accessible eye wash station should be available.[6][7]
Safety ShowerA safety shower should be readily accessible.[6][7]
Personal Protective Equipment
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles.[6][8]
Skin ProtectionWear protective gloves (e.g., nitrile rubber) and a lab coat.[6][8]
Respiratory ProtectionIf dust or aerosols are generated, use a NIOSH-approved respirator.[8]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Avoid contact with skin and eyes.[6][7]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[6][7]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

  • PEG compounds can be hygroscopic; minimize exposure to moisture.[4]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is -20°C.[1][3][4]

  • For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[6][7]

  • If stored under an inert atmosphere, it can help prevent degradation.[4]

  • Allow the product to come to room temperature before opening to minimize moisture absorption.[4]

First Aid Measures

In the event of exposure, immediate first aid is critical.

Table 4: First Aid Measures for m-PEG-thiol Exposure

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7][9]
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[7]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions : Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[7]

  • Environmental Precautions : Prevent the material from entering drains or waterways.[6][7]

  • Containment and Cleanup : For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, sweep up and place in a suitable container for disposal. Decontaminate the area with alcohol.[6][7]

Experimental Protocols and Workflows

A systematic risk assessment should be conducted before working with this compound. The following diagram illustrates a typical workflow.

G Risk Assessment Workflow for this compound A Identify Hazards (Chemical, Physical, Health) B Evaluate Risks (Likelihood & Severity of Harm) A->B C Implement Control Measures (PPE, Ventilation, Procedures) B->C C->A Re-evaluate D Document & Review (Update protocols as needed) C->D E Proceed with Experiment D->E G Standard Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Fume Hood, Spill Kit) A->B C Weigh/Measure Reagent B->C D Perform Reaction/Application C->D E Decontaminate Glassware & Surfaces D->E F Dispose of Waste (Follow institutional guidelines) E->F G Remove PPE & Wash Hands F->G

References

Methodological & Application

Application Notes and Protocols for m-PEG8-thiol Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins and peptides.[1] The covalent attachment of PEG chains can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance solubility, reduce immunogenicity, and protect it from proteolytic degradation.[1][2]

m-PEG8-thiol is a discrete PEG linker containing a terminal thiol group. This reagent is particularly useful for conjugation to proteins that have been functionalized with thiol-reactive groups, such as maleimides. The core of this bioconjugation strategy lies in the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether bond.[3] This reaction is highly chemoselective for thiol groups within a pH range of 6.5-7.5, making it a robust and specific method for protein modification under physiological conditions.[3]

These application notes provide a detailed protocol for the bioconjugation of a maleimide-activated protein with this compound, including methods for purification and characterization of the resulting conjugate.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Protein

For successful conjugation, the target protein must possess a reactive maleimide group. If the protein of interest does not have an accessible maleimide group, it can be introduced by reacting lysine residues with a bifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Protocol 2: Bioconjugation of Maleimide-Activated Protein with this compound

This protocol details the reaction between a maleimide-activated protein and this compound.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[4]

  • Quenching Reagent: L-cysteine or N-acetylcysteine[4]

  • Reaction vessels

  • Orbital shaker or rocker

Procedure:

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4]

  • This compound Preparation:

    • Prepare a stock solution of this compound in the conjugation buffer. The concentration of the stock solution should be determined based on the desired molar excess.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of this compound over the protein.[5]

    • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as L-cysteine to the reaction mixture at a final concentration that is in molar excess to the unreacted this compound. This will react with any remaining maleimide groups on the protein.

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted this compound, quenching reagent, and any unreacted protein.

Methods:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules like unreacted this compound and quenching reagent.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated forms.

Protocol 4: Characterization of the PEGylated Protein

The purified PEGylated protein should be characterized to confirm successful conjugation and to determine the degree of PEGylation.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. A successful PEGylation will result in a noticeable upward shift in the molecular weight of the protein band on the gel.[6]

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the accurate determination of the number of PEG chains attached to each protein molecule.[6]

Data Presentation

The following table provides representative quantitative data for a typical maleimide-PEG conjugation to a cysteine-engineered protein, demonstrating the high efficiency of this reaction.

ParameterValueReference
ProteinCysteine-engineered Hemoglobin[7]
PEG ReagentMaleimide-PEG[7]
Molar Ratio (PEG:Protein)12:1[7]
Reaction Time2 hours[7]
Temperature25°C[7]
Conjugation Efficiency >80% [7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Maleimide-Activated Protein Solution (1-10 mg/mL in PBS, pH 7.0-7.5) Conjugation Mix Protein and this compound (10-20x molar excess of PEG) Incubate 2h at RT or overnight at 4°C Protein_Prep->Conjugation PEG_Prep Prepare this compound Stock Solution PEG_Prep->Conjugation Quenching Quench Reaction (Add excess L-cysteine) Conjugation->Quenching Purification Purify Conjugate (SEC or IEX) Quenching->Purification Characterization Analyze Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: Experimental workflow for protein bioconjugation with this compound.

Signaling Pathway: JAK-STAT Pathway Activated by PEGylated Interferon-α

PEGylated interferon-α (PEG-IFN-α) is a clinically important therapeutic that utilizes the JAK-STAT signaling pathway to elicit an antiviral response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN-α Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates and Binds Transcription Transcription of Antiviral Genes ISRE->Transcription Initiates PEG_IFN PEG-IFN-α PEG_IFN->Receptor Binds

Caption: PEGylated Interferon-α signaling through the JAK-STAT pathway.

References

Application Notes and Protocols for Conjugating m-PEG8-thiol to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Site-specific PEGylation at cysteine residues offers a homogenous product with preserved biological activity. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG8-thiol (m-PEG8-thiol) to cysteine residues, forming a stable disulfide bond. This method is particularly useful for proteins where a reversible linkage is desired, as the disulfide bond can be cleaved under reducing conditions.

The conjugation of this compound to a cysteine residue proceeds via a thiol-disulfide exchange reaction or direct oxidation, resulting in the formation of a mixed disulfide bond between the PEG moiety and the protein. This reaction is highly specific for free sulfhydryl groups of cysteine residues.

Core Principles

The formation of a disulfide bond between this compound and a cysteine residue is an equilibrium process that can be driven towards the product by optimizing reaction conditions. Key factors influencing the reaction include pH, the presence of oxidizing agents, molar ratio of reactants, and temperature.

pH: The reaction is favored at neutral to slightly alkaline pH (pH 7-8.5).[1] In this range, the cysteine thiol group is more likely to be in its thiolate anion form (S-), which is a more potent nucleophile for the thiol-disulfide exchange.[2][3]

Oxidizing Environment: To facilitate the formation of the disulfide bond, a mild oxidizing environment is often beneficial. This can be achieved through the use of gentle oxidizing agents or by ensuring the presence of dissolved oxygen. However, harsh oxidizing conditions should be avoided to prevent over-oxidation of cysteine and other sensitive amino acid residues.

Molar Ratio: A molar excess of this compound over the cysteine-containing protein is typically used to drive the reaction to completion.[4] The optimal ratio depends on the specific protein and reaction conditions and should be determined empirically.

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize protein degradation and non-specific side reactions, although the reaction rate will be slower.

Data Presentation: Reaction Condition Summary

The following table summarizes the key experimental conditions for the conjugation of this compound to cysteine residues. These are starting points and may require optimization for specific applications.

ParameterRecommended RangeNotes
pH 7.0 - 8.5Higher pH increases the concentration of the reactive thiolate anion.[1]
Buffer Phosphate buffer, Tris buffer, HEPES bufferBuffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).
This compound:Protein Molar Ratio 10:1 to 50:1A higher excess can drive the reaction to completion but may require more extensive purification.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
Temperature 4°C to 25°CRoom temperature (25°C) for faster kinetics, or 4°C for enhanced protein stability.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.
Optional Oxidizing Agent Dissolved O2 (air), DMSO (small %), H2O2 (low concentration)Use with caution to avoid unwanted side reactions. Often, dissolved oxygen is sufficient.

Experimental Protocols

Protocol 1: Preparation of Protein with Free Cysteine Residues

For successful conjugation, it is crucial to ensure that the target cysteine residue is in its reduced, free thiol form.

Materials:

  • Protein or peptide with at least one cysteine residue

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to generate a free thiol, add a 10- to 50-fold molar excess of TCEP. TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed prior to the PEGylation reaction.

  • If using DTT, a larger excess may be required. Crucially, excess DTT must be removed before adding the this compound.

  • Incubate the reduction reaction at room temperature for 1-2 hours.

  • If DTT was used, remove the excess reducing agent using a desalting column or dialysis against the degassed reaction buffer.

Protocol 2: Conjugation of this compound to Cysteine Residues

This protocol describes the direct conjugation of this compound to a protein containing a free cysteine residue.

Materials:

  • Reduced protein with free cysteine (from Protocol 1)

  • This compound

  • Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving this compound (if necessary)

Procedure:

  • Prepare a stock solution of this compound in the degassed reaction buffer or an anhydrous organic solvent like DMSO.

  • Add the desired molar excess of the this compound solution to the reduced protein solution. A common starting point is a 20-fold molar excess.

  • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction vessel can be left open to the air to allow for mild oxidation by dissolved oxygen to facilitate disulfide bond formation.

  • Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry.

  • Once the desired level of conjugation is achieved, the reaction can be stopped by lowering the pH (e.g., to pH 5) or by proceeding directly to the purification step.

Protocol 3: Purification and Analysis of the PEGylated Product

After the conjugation reaction, it is necessary to remove unreacted this compound and any unconjugated protein.

Materials:

  • Conjugation reaction mixture

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Analysis tools: SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification:

    • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from the smaller, unreacted this compound.

    • Ion-Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the protein, IEX can be an effective purification method to separate conjugated from unconjugated species.

  • Analysis:

    • SDS-PAGE: The PEGylated protein will exhibit a significant increase in its apparent molecular weight, resulting in a noticeable band shift compared to the unconjugated protein.

    • Mass Spectrometry: This technique provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the m-PEG8 moiety.

Visualization of Workflows and Mechanisms

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Protein Protein with Cysteine Reduce Reduction (TCEP or DTT) Protein->Reduce Purify_Reduce Removal of Reducing Agent (if DTT used) Reduce->Purify_Reduce Reaction Conjugation Reaction (pH 7.0-8.5) Purify_Reduce->Reaction PEG_Thiol This compound PEG_Thiol->Reaction Purify_Conj Purification (SEC or IEX) Reaction->Purify_Conj Analysis Analysis (SDS-PAGE, MS) Purify_Conj->Analysis

Caption: Experimental workflow for conjugating this compound to cysteine residues.

reaction_mechanism Protein_Cys Protein-SH Mixed_Disulfide Protein-S-S-PEG8-OH Protein_Cys->Mixed_Disulfide Thiol-Disulfide Exchange PEG_Thiol HO-PEG8-S-S-PEG8-OH (from m-PEG8-SH oxidation) PEG_Thiol->Mixed_Disulfide Byproduct HO-PEG8-SH Mixed_Disulfide->Byproduct

Caption: Thiol-disulfide exchange mechanism for this compound conjugation.

Stability and Reversibility

The disulfide bond formed between this compound and the cysteine residue is stable under normal physiological conditions. However, it can be readily cleaved by the addition of reducing agents such as DTT or TCEP.[5] This reversibility can be advantageous for applications where controlled release of the unmodified protein is desired. The stability of the disulfide linkage can be compromised in highly reducing environments or at very alkaline pH.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of cysteine residues.Increase concentration or incubation time of the reducing agent. Ensure complete removal of DTT if used.
pH of the reaction is too low.Increase the pH of the reaction buffer to 7.5-8.5.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein.
Re-oxidation of cysteine residues to form protein dimers.Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protein Aggregation High protein concentration.Reduce the protein concentration during the reaction.
Unfavorable buffer conditions.Screen different buffer compositions and pH values.
Instability of the protein.Perform the reaction at a lower temperature (4°C).
Heterogeneous Product Partial conjugation.Optimize reaction time and molar ratios for complete conversion.
Modification of multiple cysteine residues.If the protein has multiple accessible cysteines, consider site-directed mutagenesis to create a protein with a single reactive cysteine.

References

Application Note: m-PEG8-thiol as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a stable and productive ternary complex between the POI and the E3 ligase.[2][4]

Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[3] PEG linkers offer excellent hydrophilicity, which can improve the solubility and overall physicochemical properties of often large and lipophilic PROTAC molecules.[1][5] The m-PEG8-thiol linker, featuring eight ethylene glycol units, a terminal thiol group for conjugation, and a methoxy cap to ensure inertness at one end, represents a versatile and effective building block for PROTAC synthesis.

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Once polyubiquitinated, the target protein is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to 'Warhead' PROTAC PROTAC Molecule (e.g., with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds to 'Anchor' Poly_Ub Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex from E2 Enzyme Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Proteasome->PROTAC Release Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Properties and Advantages of PEG Linkers

PEG-based linkers like this compound are widely used in PROTAC development for several key reasons:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats improves the aqueous solubility of the final PROTAC molecule, which is often a major challenge.[1]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell membrane permeability.[3]

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

  • Chemical Versatility: Bifunctional PEG motifs enable the rapid and modular assembly of PROTAC libraries, facilitating the optimization of linker length and composition.[5] The thiol group on this compound provides a specific reactive handle for conjugation chemistries, such as Michael additions to maleimides.

Application Data

The efficacy of a PROTAC is highly dependent on the linker length and composition. Optimizing these parameters is a crucial step in the design process. The table below presents representative data for a PROTAC utilizing a PEG linker, demonstrating key metrics used to evaluate performance.

ParameterRepresentative ValueDescription
DC₅₀ 250 nM[2]The concentration of the PROTAC required to degrade 50% of the target protein.
Dₘₐₓ 70%[2]The maximum percentage of protein degradation achieved.
Binding Affinity (POI) VariesThe affinity of the "warhead" portion of the PROTAC for the target protein.
Binding Affinity (E3) VariesThe affinity of the "anchor" portion of the PROTAC for the E3 ligase.
Ternary Complex Cooperativity (α) 4.8[2]A measure of the cooperativity in the formation of the ternary complex. A value >1 indicates positive cooperativity.
Cell Permeability 1.1 × 10⁻⁷ cm s⁻¹[2]The rate at which the PROTAC can cross the cell membrane.

Note: The data presented are illustrative examples from a published study on a SMARCA2/4 degrader with a PEG linker and may not be directly representative of all this compound-containing PROTACs.[2] Each PROTAC system requires individual optimization.

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a systematic process that begins with synthesis and concludes with comprehensive biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Design 1. PROTAC Design (Select POI/E3 Ligands) Synth_Inter 2. Synthesize Ligand-Linker Intermediate Design->Synth_Inter Synth_PROTAC 3. Final Conjugation Step Synth_Inter->Synth_PROTAC Purify 4. Purification & Characterization (HPLC, LC-MS, NMR) Synth_PROTAC->Purify Biochem 5. In Vitro Assays (Binding, Ternary Complex) Purify->Biochem Test Compound Cell_Deg 6. Cellular Degradation Assay (e.g., Western Blot, HiBiT) Biochem->Cell_Deg Cell_Vial 7. Downstream Assays (Viability, Phenotype) Cell_Deg->Cell_Vial Optimize 8. Optimization (Modify Linker/Ligands) Cell_Vial->Optimize Optimize->Design Iterate

Caption: A typical workflow for the design and evaluation of PROTACs.

Representative Protocol: Two-Step Synthesis of a PROTAC using a Thiol-PEG8-Acid Linker

This protocol describes a general, two-step method for synthesizing a PROTAC. It assumes the use of a Thiol-PEG8-acid bifunctional linker, a common variant that allows for distinct conjugation chemistries at each end.

Disclaimer: This is a representative protocol. Reaction conditions, solvents, and purification methods must be optimized for specific POI and E3 ligase ligands. All steps should be performed in an inert atmosphere (e.g., under nitrogen or argon).

Materials and Reagents:

  • POI-ligand-maleimide

  • E3-ligand-amine (e.g., an amine derivative of pomalidomide)

  • Thiol-PEG8-acid linker

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Purification: Reverse-phase HPLC system

  • Analytical Instruments: LC-MS, NMR

Step 1: Conjugation of POI-Ligand to the Thiol-PEG8-Acid Linker

This step utilizes a Michael addition reaction between the thiol group of the linker and the maleimide group on the POI ligand.

  • Dissolve POI-ligand-maleimide (1.0 eq) in anhydrous DMF.

  • Add Thiol-PEG8-acid (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to deprotonate the thiol and catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, the solvent can be removed under reduced pressure. The crude intermediate (POI-Linker) can be purified by flash chromatography or carried forward to the next step if sufficiently clean.

Step 2: Conjugation of E3-Ligand to the POI-Linker Intermediate

This step forms a stable amide bond between the carboxylic acid of the POI-Linker intermediate and the amine group on the E3 ligase ligand.

  • Dissolve the crude or purified POI-Linker intermediate (1.0 eq) from Step 1 in anhydrous DMF.

  • Add the E3-ligand-amine (1.2 eq) to the solution.

  • Add HATU (1.3 eq) followed by DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purify the final PROTAC compound using reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS to confirm mass and NMR to confirm structure and purity.

Synthesis_Scheme cluster_step2 Step 2: Amide Coupling POI_Mal POI-Ligand-Maleimide Intermediate POI-Linker Intermediate POI_Mal->Intermediate POI_Mal->Intermediate DIPEA, DMF Linker HS-PEG8-COOH Linker->Intermediate plus1 + Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Intermediate->Final_PROTAC HATU, DIPEA, DMF E3_Amine E3-Ligand-NH2 E3_Amine->Final_PROTAC plus2 +

Caption: Representative synthesis scheme for a PROTAC molecule.

The this compound linker and its bifunctional variants are invaluable tools in the construction of effective PROTACs. The inherent properties of the PEG chain—flexibility, hydrophilicity, and biocompatibility—address many of the common challenges in PROTAC design, particularly poor solubility and permeability.[1][3] The terminal thiol group provides a reliable handle for modular synthesis, allowing researchers to systematically build and optimize PROTACs for enhanced protein degradation. As the field of targeted protein degradation continues to advance, rational linker design using well-defined building blocks like this compound will remain a critical component of developing next-generation therapeutics.

References

Application Notes and Protocols for m-PEG8-thiol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-thiol is a discrete polyethylene glycol (dPEG®) derivative that is gaining significant traction in the field of drug delivery. Its defined molecular weight (400.53 g/mol ) and short chain length (8 ethylene glycol units) offer precise control over the PEGylation process, leading to homogenous conjugates with predictable properties.[1] The terminal thiol (-SH) group provides a versatile handle for conjugation to various drug delivery carriers, such as nanoparticles and liposomes, as well as directly to therapeutic molecules. This document provides detailed application notes and experimental protocols for the effective use of this compound in the development of advanced drug delivery systems.

The primary advantages of using this compound include:

  • Improved Solubility and Stability: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic drugs and can protect therapeutic payloads from degradation.[2]

  • Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins and nanoparticles.[3]

  • Prolonged Circulation Time: The "stealth" properties conferred by the PEG layer reduce opsonization and clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times in vivo.[3]

  • Controlled Surface Functionalization: The thiol group allows for specific and covalent attachment to various surfaces and molecules through well-defined chemistries.

Key Applications of this compound in Drug Delivery

This compound is a versatile tool for a range of drug delivery applications:

  • Nanoparticle Surface Modification: It is commonly used to PEGylate metallic nanoparticles (e.g., gold nanoparticles), liposomes, and polymeric nanoparticles. This surface modification enhances their stability in biological fluids and improves their pharmacokinetic profiles.

  • Linker for Targeted Drug Delivery: this compound can act as a flexible spacer to attach targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of drug carriers. This facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Component of PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can be used as a linker to connect the target protein binder and the E3 ligase ligand.

  • Bioconjugation of Proteins and Peptides: The thiol group can react with various functional groups on proteins and peptides to create stable bioconjugates with improved therapeutic properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of m-PEG-thiol and similar short-chain thiolated PEGs in drug delivery systems.

Table 1: Nanoparticle Physicochemical Properties

ParameterNanoparticle Typem-PEG-thiol SizeSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Hydrodynamic DiameterGold Nanoparticles (AuNP)5 kDa11.1 - 25.9< 0.4-[4]
Hydrodynamic DiameterAuNP5 kDa18.2 - 32.2< 0.4-[4]
Hydrodynamic DiameterPLGA Nanoparticles2 kDa170 - 220< 0.15-[5]
Zeta PotentialAuNP5 kDa--~ -40[6]

Table 2: Conjugation and Drug Loading Efficiency

ParameterSystemLigand/DrugMolar Ratio (Linker:Ligand)Efficiency (%)Reference
Conjugation EfficiencyMaleimide-functionalized PLGA NPscRGDfK (thiolated peptide)2:184 ± 4[7]
Conjugation EfficiencyMaleimide-functionalized PLGA NPs11A4 Nanobody (thiolated)5:158 ± 12[7]
Drug LoadingPEG coated Magnetic NanoparticlesDoxorubicin-38.8 - 68.8[8]
Encapsulation EfficiencyUltrastable Gold NanoparticlesBimatoprost-Varies with GNP/drug ratio[9]

Table 3: In Vitro Cellular Uptake

Cell LineNanoparticle SystemEffect of Thiol-Maleimide LinkageUptake Efficiency ChangeReference
HeLa, HCC1954, MDA-MB-468, COS-7Maleimide-modified liposomesNEM pre-blocking of cellular thiols~30% decrease[10]
HeLa, HCC1954, MDA-MB-468, COS-7Maleimide-modified liposomesInhibition of protein disulfide isomerase15-45% decrease[10]
MDA-MB-231 (human breast cancer)PEGylated AuNPsPEGylation (1, 2, 5 kDa)General decrease with increasing PEG MW[4]
RAW 264.7 (macrophage)PEGylated AuNPsPEGylation (1, 2, 5 kDa)General decrease with increasing PEG MW[4]

Table 4: In Vivo Performance

Animal ModelNanoparticle SystemKey FindingQuantitative ResultReference
Pancreatic tumor-bearing miceEGFR-targeted thiolated gelatin NPs (PEGylated)Increased tumor accumulationAUC in tumor: 322 %ID/g*h[11]
Murine liver cancer modelPTX-PEG-SH conjugated AuNPsEnhanced therapeutic efficacy-
4T1 mammary carcinoma micePEGylated AuNPsPEGylation reduces liver and spleen uptake-[4]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of pre-synthesized citrate-capped AuNPs with this compound via ligand exchange.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Nuclease-free water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge tubes

  • Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of this compound solution: Prepare a stock solution of this compound in nuclease-free water. The concentration will depend on the desired final molar excess.

  • Ligand Exchange Reaction:

    • To a solution of citrate-capped AuNPs, add the this compound solution. A large molar excess of this compound to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in fresh nuclease-free water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified PEGylated AuNPs. A red-shift in the surface plasmon resonance (SPR) peak compared to the citrate-capped AuNPs indicates successful surface modification.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the PEGylated AuNPs to confirm an increase in size and assess the homogeneity of the sample.

    • Zeta Potential: Measure the zeta potential to confirm changes in surface charge upon PEGylation.

Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Functionalized Liposomes via this compound Linker

This protocol outlines the two-step process of first creating maleimide-activated liposomes and then conjugating a thiol-containing peptide. m-PEG8-maleimide would be incorporated into the liposome formulation. For this example, we will assume the use of a commercially available lipid-PEG8-maleimide.

Materials:

  • Lipid mixture (e.g., DPPC, Cholesterol)

  • DSPE-PEG(2000)-Maleimide (or a shorter DSPE-PEG8-Maleimide if available)

  • Thiol-containing peptide (e.g., cRGDfK)

  • HEPES buffer (10 mM, pH 7.0)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. The lipid mixture should include the desired structural lipids and the DSPE-PEG-Maleimide at a specific molar ratio (e.g., 1-5 mol%).

    • Hydrate the lipid film with an appropriate buffer and extrude through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Conjugation Reaction:

    • To the prepared maleimide-functionalized liposomes in HEPES buffer, add the thiol-containing peptide solution.

    • The molar ratio of maleimide groups on the liposomes to the thiol groups of the peptide should be optimized. A starting point is a 2:1 molar ratio of maleimide to thiol.[7]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.

  • Purification of Peptide-Conjugated Liposomes:

    • Separate the peptide-conjugated liposomes from unreacted peptide using size exclusion chromatography.

  • Quantification of Conjugation Efficiency:

    • Quantify the amount of unreacted peptide in the collected fractions from the chromatography step using HPLC.

    • The conjugation efficiency can be calculated as: Conjugation Efficiency (%) = [(Total Peptide - Unreacted Peptide) / Total Peptide] x 100

Visualizations

Signaling Pathway: EGFR Targeted Drug Delivery

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy.[12][13] Drug delivery systems functionalized with EGFR-targeting ligands (e.g., peptides, antibodies) can enhance the delivery of cytotoxic agents to cancer cells overexpressing this receptor.

EGFR_pathway cluster_DDS Drug Delivery System cluster_cell Cancer Cell DDS Nanoparticle (this compound linker) Ligand EGFR-Targeting Ligand DDS->Ligand conjugated via Drug Cytotoxic Drug DDS->Drug carries EGFR EGFR DDS->EGFR Binds to Nucleus Nucleus Drug->Nucleus Induces DNA damage Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->Drug Drug Release Apoptosis Apoptosis Nucleus->Apoptosis Leads to

Caption: EGFR-targeted drug delivery system workflow.

Experimental Workflow: Formulation and Characterization of PEGylated Nanoparticles

This diagram illustrates the general workflow for creating and characterizing drug-loaded nanoparticles functionalized with this compound.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_purification Purification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation NP_Core Nanoparticle Core (e.g., PLGA, AuNP) Drug_Loading Drug Loading NP_Core->Drug_Loading PEGylation Surface PEGylation (this compound) Drug_Loading->PEGylation Purify Removal of free drug and unbound PEG PEGylation->Purify Size_Zeta Size (DLS) Zeta Potential Purify->Size_Zeta Morphology Morphology (TEM/SEM) Purify->Morphology Drug_Content Drug Loading & Encapsulation Efficiency Purify->Drug_Content In_Vitro Cellular Uptake Cytotoxicity Purify->In_Vitro Release In Vitro Drug Release Drug_Content->Release In_Vivo Pharmacokinetics Biodistribution Efficacy In_Vitro->In_Vivo

Caption: Workflow for PEGylated nanoparticle drug delivery.

Conclusion

This compound is a valuable and versatile tool for the development of sophisticated drug delivery systems. Its discrete nature allows for precise control over PEGylation, leading to more homogenous and well-defined nanomedicines. The protocols and data presented here provide a foundation for researchers to effectively incorporate this compound into their drug delivery strategies, from initial nanoparticle formulation to in vivo evaluation. The ability to create stable, long-circulating, and targetable drug carriers underscores the potential of this compound to contribute to the next generation of therapeutic innovations.

References

Application Notes and Protocols for m-PEG8-thiol in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)-thiol with eight ethylene glycol units (m-PEG8-thiol) for the creation of self-assembled monolayers (SAMs). SAMs generated from this compound are widely employed in biomedical research and drug development to create biocompatible and protein-resistant surfaces on gold and other noble metal substrates. This document outlines the key properties, detailed experimental protocols for SAM formation and characterization, and relevant data for researchers working in biosensor development, drug delivery, and biomaterials science.

Introduction to this compound SAMs

This compound is an alkanethiol containing a terminal methoxy-capped polyethylene glycol (PEG) chain with eight repeating ethylene glycol units. The thiol group at the other end of the molecule exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, well-ordered monolayer.[1][2] The PEG chain extends from the surface, creating a hydrophilic and sterically hindering layer that effectively prevents the non-specific adsorption of proteins and cells.[3] This "stealth" property is crucial for applications requiring precise control over bio-interfacial interactions, such as in biosensors to minimize background noise and in drug delivery systems to improve circulation times.[3]

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide representative data for similar short-chain PEG-thiol SAMs on gold. These values can be used as a benchmark for experimental design and characterization.

Table 1: Typical Surface Properties of Short-Chain PEG-Thiol SAMs on Gold

PropertyTypical ValueCharacterization Method
Water Contact Angle (Advancing)30° - 50°Contact Angle Goniometry
Ellipsometric Thickness2 - 4 nmSpectroscopic Ellipsometry
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)

Table 2: Representative Protein Adsorption Data on PEG-Thiol SAMs

ProteinSurface Concentration (ng/cm²)Method
Fibrinogen< 5Surface Plasmon Resonance (SPR)
Lysozyme< 5Surface Plasmon Resonance (SPR)
Bovine Serum Albumin (BSA)< 10Quartz Crystal Microbalance (QCM)

Note: Protein adsorption is highly dependent on experimental conditions such as protein concentration, buffer composition, and temperature.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol details the steps for creating a high-quality this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Alternatively, for a less hazardous cleaning method, substrates can be cleaned by UV-Ozone treatment for 15-20 minutes.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

    • Ensure the this compound is fully dissolved by gentle vortexing or sonication.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold substrates into the this compound solution.

    • Ensure the entire gold surface is submerged.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to prevent contamination and degradation.

Protocol 2: Characterization of this compound SAMs

This protocol outlines the key techniques for verifying the quality and properties of the formed this compound SAM.

1. Contact Angle Goniometry:

  • Purpose: To assess the hydrophilicity of the SAM surface. A significant decrease in the water contact angle compared to a bare gold surface indicates the presence of the hydrophilic PEG layer.

  • Procedure:

    • Place a small droplet (typically 1-5 µL) of DI water onto the SAM surface.

    • Measure the static or advancing contact angle using a goniometer.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

2. Spectroscopic Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.

    • After SAM formation, measure the ellipsometric parameters of the coated substrate.

    • Model the data using appropriate software (e.g., assuming a Cauchy layer for the SAM on a gold substrate) to determine the thickness of the monolayer.[5][6]

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and morphology of the SAM at the nanoscale.

  • Procedure:

    • Operate the AFM in tapping mode or contact mode in a clean environment.

    • Scan a representative area of the SAM surface.

    • Analyze the images to assess the uniformity, presence of defects (pinholes), and surface roughness. The surface should be smooth with an RMS roughness of less than 1 nm.[7]

4. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical state of the SAM surface, confirming the presence of the PEG-thiol molecules.

  • Procedure:

    • Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, O).

    • Acquire high-resolution spectra of the S 2p, C 1s, and O 1s regions.

    • The presence of a peak around 162 eV in the S 2p spectrum is characteristic of a thiolate bond to gold.[8] The C 1s spectrum should show components corresponding to C-C/C-H and C-O bonds from the PEG chain.

5. Protein Adsorption Assay (using Surface Plasmon Resonance - SPR):

  • Purpose: To quantify the protein-resistant properties of the SAM.

  • Procedure:

    • Equilibrate the SAM-coated SPR sensor chip with a running buffer (e.g., phosphate-buffered saline, PBS).

    • Inject a solution of a model protein (e.g., fibrinogen, lysozyme, or BSA) at a known concentration over the surface.

    • Monitor the change in the SPR signal in real-time. A minimal change in the signal indicates low protein adsorption.

    • After the protein injection, flow the running buffer again to remove any loosely bound protein and determine the amount of irreversibly adsorbed protein.

Mandatory Visualizations

SAM_Formation This compound Self-Assembled Monolayer Formation on Gold cluster_solution Solution Phase cluster_surface Gold Substrate PEG_Thiol This compound in Ethanol Bare_Gold Clean Au(111) Surface PEG_Thiol->Bare_Gold Immersion Adsorption Initial Physisorption (Thiol molecules lie down) Bare_Gold->Adsorption Fast Adsorption Organization Reorganization & Nucleation (Molecules stand up) Adsorption->Organization Slow Organization (van der Waals interactions) SAM Dense, Ordered Monolayer Organization->SAM Monolayer Completion

Caption: Schematic of the two-step formation process of a self-assembled monolayer on a gold substrate.

Exp_Workflow Experimental Workflow for SAM Preparation and Characterization cluster_prep SAM Preparation cluster_char SAM Characterization cluster_func Functional Testing A Substrate Cleaning (Piranha or UV-Ozone) B Thiol Solution Preparation (1 mM this compound in Ethanol) A->B C Immersion & Incubation (18-24 hours) B->C D Rinsing & Drying (Ethanol, N2 stream) C->D E Contact Angle (Wettability) D->E F Ellipsometry (Thickness) D->F G AFM (Morphology, Roughness) D->G H XPS (Composition, Bonding) D->H I Protein Adsorption Assay (e.g., SPR, QCM) H->I

Caption: A typical workflow for the preparation and subsequent characterization of this compound SAMs.

Conclusion

This compound provides a robust and reliable method for creating protein-resistant surfaces on gold substrates. The protocols outlined in these application notes, when followed diligently, will enable researchers to produce high-quality, well-defined self-assembled monolayers. The characterization techniques described are essential for validating the properties of the SAMs and ensuring their suitability for downstream applications in biosensing, drug delivery, and biomaterials research. While specific quantitative data for this compound should be determined for each experimental setup, the provided information serves as a valuable guide for achieving successful surface modification.

References

Application Note and Protocol: Nanoparticle Functionalization with m-PEG8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for biomedical applications such as drug delivery, bioimaging, and diagnostics. Poly(ethylene glycol) (PEG) is widely used as a surface coating to enhance the stability and biocompatibility of nanoparticles. This process, known as PEGylation, creates a hydrophilic barrier that can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong circulation times in vivo[1][2][3]. The use of a short-chain methoxy-terminated PEG with a thiol group (m-PEG8-thiol) allows for robust and specific attachment to certain nanoparticle surfaces, particularly noble metals like gold.

This document provides a detailed protocol for the functionalization of nanoparticles with this compound, focusing on gold nanoparticles (AuNPs) as a primary example. It also covers essential purification and characterization techniques required to verify successful conjugation.

Principle of Thiol-Nanoparticle Conjugation

The functionalization process relies on the strong, semi-covalent bond formed between the sulfur atom of the thiol group (-SH) and the surface of noble metal nanoparticles[4][5]. For gold nanoparticles, this interaction is a well-established chemisorption process that leads to the formation of a stable self-assembled monolayer (SAM)[4]. This method, often performed as a ligand exchange reaction, displaces weaker, pre-existing stabilizing agents (e.g., citrate ions) from the nanoparticle surface[4][6]. The result is a stable, biocompatible nanoparticle coated with a hydrophilic PEG layer.

Logical Relationship of Thiol-Gold Nanoparticle Functionalization

G cluster_0 Initial State cluster_1 Reagents cluster_2 Reaction Process cluster_3 Final Product NP_initial Citrate-Stabilized Gold Nanoparticle (AuNP) Process Ligand Exchange Reaction (Aqueous Buffer, Room Temp) NP_initial->Process PEG This compound (Ligand) PEG->Process NP_final PEGylated AuNP Process->NP_final Strong Au-S Bond Formation Byproduct Displaced Citrate Ligands Process->Byproduct Release

References

Application Notes and Protocols for m-PEG8-thiol Reaction with Vinyl Sulfone Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, peptides, and other biomolecules is a widely utilized strategy to enhance their pharmacological properties. This process, known as PEGylation, can improve solubility, increase in vivo stability, and reduce the immunogenicity of the parent molecule. The reaction between a thiol-containing PEG, such as m-PEG8-thiol, and a vinyl sulfone-functionalized molecule is a highly efficient and specific method for creating stable bioconjugates. This reaction proceeds via a Michael-type addition, forming a stable thioether linkage.[1][2][3]

These application notes provide a comprehensive overview of the this compound reaction with vinyl sulfone groups, including the reaction mechanism, key parameters, and detailed experimental protocols for conjugation, purification, and analysis.

Reaction Mechanism and Specificity

The reaction between this compound and a vinyl sulfone group is a base- or nucleophile-catalyzed Michael addition.[4][5] The thiol group, in the presence of a mild base, is deprotonated to form a highly reactive thiolate anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone. The resulting carbanion is subsequently protonated to yield a stable thioether bond.

One of the significant advantages of this chemistry is its high selectivity for thiol groups, especially in the presence of other nucleophilic groups like amines.[6] While vinyl sulfones can react with amines, the reaction with thiols is significantly faster, particularly at neutral to slightly alkaline pH (pH 7-9).[6] This selectivity allows for the targeted modification of cysteine residues in proteins or other thiol-containing molecules.

Key Reaction Parameters

Several factors influence the rate and efficiency of the this compound and vinyl sulfone conjugation reaction:

  • pH: The reaction rate is pH-dependent, with optimal conditions typically between pH 7.5 and 9.0. In this range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward without promoting significant side reactions with other nucleophiles like amines.

  • Temperature: The reaction is typically carried out at room temperature (20-25 °C). Lowering the temperature can slow down the reaction rate if needed.

  • Concentration of Reactants: As with most bimolecular reactions, higher concentrations of the this compound and the vinyl sulfone-containing molecule will lead to a faster reaction rate.

  • Stoichiometry: The molar ratio of this compound to the vinyl sulfone group can be adjusted to control the extent of conjugation. A slight excess of the PEG reagent is often used to ensure complete consumption of the target molecule.

  • Solvent: The reaction is typically performed in aqueous buffers, such as phosphate or borate buffers, which are compatible with most biomolecules.

Data Presentation

The following tables summarize representative quantitative data for the reaction of PEG-thiols with vinyl sulfone groups. Note that specific reaction rates and yields for this compound may vary depending on the specific vinyl sulfone-containing molecule and reaction conditions.

ParameterValueConditionsSource
Reaction Time Seconds to minutespH 7.0-9.0, Room Temperature[7]
Reaction Time Minutes to hours (slower kinetics)pH 7.0-9.0, Room Temperature[8]
Conversion >95%Optimized conditions[5]
Bond Stability HighStable thioether bond[3]
Reactant 1Reactant 2pHTemperature (°C)Reaction TimeYield
PEG-thiolVinyl sulfone-functionalized protein8.0251-2 hoursHigh
PEG-dithiolVinyl sulfone-functionalized polymer7.425Seconds to minutes>95%
m-PEG-thiolSmall molecule with vinyl sulfone8.52530-60 minutesHigh

Mandatory Visualizations

G Reaction Mechanism of this compound with a Vinyl Sulfone Group cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product mPEG8_thiol m-PEG8-SH thiolate m-PEG8-S⁻ mPEG8_thiol->thiolate Base (e.g., OH⁻) vinyl_sulfone R-SO2-CH=CH2 carbanion m-PEG8-S-CH(⁻)-CH2-SO2-R vinyl_sulfone->carbanion thiolate->carbanion Nucleophilic Attack thioether m-PEG8-S-CH2-CH2-SO2-R carbanion->thioether Protonation (e.g., H₂O)

Caption: Thiol-Michael addition of this compound to a vinyl sulfone.

G Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_peg Prepare this compound solution mix Mix reactants at desired molar ratio prep_peg->mix prep_target Prepare vinyl sulfone molecule solution in buffer prep_target->mix incubate Incubate at RT (e.g., 1-2 hours) mix->incubate purify Purify conjugate (e.g., SEC, IEX) incubate->purify analyze Analyze conjugate (e.g., SDS-PAGE, HPLC, MS) purify->analyze

Caption: A typical workflow for bioconjugation and analysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Vinyl sulfone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution (optional): 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

  • Analytical instruments: SDS-PAGE equipment, HPLC system, Mass Spectrometer

Protocol for Conjugation of this compound to a Protein
  • Preparation of Reagents:

    • Allow the vial of this compound to come to room temperature before opening.

    • Dissolve the vinyl sulfone-functionalized protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound in the conjugation buffer to a concentration that will result in the desired molar excess when added to the protein solution. A 5 to 20-fold molar excess of this compound over the available vinyl sulfone groups on the protein is a good starting point.

  • Conjugation Reaction:

    • Add the freshly prepared this compound solution to the protein solution.

    • Mix gently by inversion or slow vortexing. Avoid vigorous shaking to prevent protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a free thiol group can be added to react with any unreacted vinyl sulfone groups. Add a 10-fold molar excess of the quenching solution over the initial amount of vinyl sulfone groups and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • The PEGylated protein conjugate must be purified from excess this compound and any unreacted protein.

    • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller, unreacted this compound. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and load the reaction mixture. Collect fractions and analyze them for the presence of the conjugate.

    • Ion-Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein, allowing for separation of the conjugate from the unreacted protein by IEX.

  • Analysis and Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to confirm the molecular weight of the conjugate and determine the number of PEG chains attached to the protein.

Troubleshooting

ProblemPossible CauseSolution
Low conjugation efficiency Incorrect pH of the conjugation buffer.Verify the pH of the buffer is between 7.5 and 9.0.
Inactive this compound (oxidized to disulfide).Use fresh this compound. Store it properly under an inert atmosphere.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the vinyl sulfone molecule.
Precipitation during reaction Low solubility of the protein or conjugate.Perform the reaction at a lower concentration or add a solubility-enhancing agent.
Multiple PEGylated species Heterogeneity in the starting vinyl sulfone-functionalized protein.Ensure the starting material is well-characterized and has a defined number of reactive sites.
Non-specific reactions.Ensure the pH is not too high (e.g., > 9.0) to minimize reaction with other nucleophiles.

Conclusion

The reaction of this compound with vinyl sulfone groups provides a robust and efficient method for the site-specific PEGylation of biomolecules. The high selectivity for thiols and the stability of the resulting thioether bond make this an attractive strategy in drug development and other life science research areas. By carefully controlling the reaction parameters, researchers can achieve high yields of well-defined bioconjugates with enhanced therapeutic properties.

References

Troubleshooting & Optimization

how to prevent disulfide bond formation with m-PEG8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted disulfide bond formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide bond formation a concern?

This compound is a polyethylene glycol (PEG) derivative with a terminal thiol (-SH) group. The thiol group is highly reactive and can readily oxidize to form a disulfide bond (-S-S-) with another thiol-containing molecule, including another this compound molecule. This dimerization can lead to a loss of the desired reactivity of the thiol group, resulting in reduced conjugation efficiency and the formation of undesirable byproducts in your experiments.[1][2]

Q2: What are the main factors that promote disulfide bond formation?

Several factors can contribute to the unwanted formation of disulfide bonds:

  • pH: Basic conditions (pH > 7.5) significantly increase the rate of disulfide bond formation by promoting the deprotonation of the thiol group to the more reactive thiolate anion (RS-).[3][4]

  • Oxygen: The presence of dissolved oxygen in reaction buffers can oxidize thiols to form disulfide bonds.[2][3]

  • Metal Ions: Divalent metal ions can catalyze the oxidation of thiols.[1]

  • Improper Storage and Handling: Exposure of this compound to moisture and air during storage and handling can lead to its degradation and disulfide bond formation.

Q3: How should I properly store and handle this compound to maintain its integrity?

Proper storage and handling are critical for preventing the degradation of this compound.

  • Storage: Store this compound at -20°C in a desiccated environment.[5] To minimize exposure to air and moisture, it is recommended to backfill the container with an inert gas like argon or nitrogen.[5]

  • Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] For easier handling, prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][5] Unused stock solutions should be stored at -20°C under an inert atmosphere.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to disulfide bond formation.

Problem 1: Low Conjugation Efficiency to a Maleimide-Functionalized Molecule

Possible Cause: Your this compound has formed disulfide bonds, reducing the concentration of free, reactive thiols available for conjugation.

Solutions:

  • Optimize Reaction pH: Perform the conjugation reaction in a slightly acidic to neutral pH range of 6.5-7.5.[1][3] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of disulfide formation is minimized.[3]

  • Use a Reducing Agent: Add a reducing agent to your reaction mixture to cleave any pre-existing disulfide bonds and keep the thiols in their reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is stable, odorless, and does not need to be removed before the addition of the maleimide reagent.[1][3]

  • Degas Buffers: Remove dissolved oxygen from your buffers by degassing them prior to use. This can be achieved by vacuum application or by bubbling an inert gas like nitrogen or argon through the solution.[2][3]

  • Include a Chelating Agent: Add a chelating agent such as EDTA (1-5 mM) to your reaction buffer to sequester any metal ions that could catalyze thiol oxidation.[1]

Problem 2: Presence of Unexpected High Molecular Weight Species in Analysis (e.g., SDS-PAGE, SEC)

Possible Cause: Intermolecular disulfide bond formation between your target molecule and this compound, or dimerization of your thiol-containing target molecule.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of this compound to your target molecule. A large excess of the PEG reagent may not always be optimal.

  • Add Reducing Agent to a Sample Aliquot: To confirm if the high molecular weight species are due to disulfide bonds, treat an aliquot of your sample with a reducing agent like DTT or TCEP before analysis. A disappearance or reduction of the high molecular weight band would indicate disulfide-linked species.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Low Conjugation Efficiency or Unexpected High MW Species check_thiol Is the this compound active? start->check_thiol ellmans_assay Perform Ellman's Assay to quantify free thiols check_thiol->ellmans_assay low_thiol Low free thiol concentration ellmans_assay->low_thiol [Result] good_thiol Sufficient free thiol concentration ellmans_assay->good_thiol [Result] add_reducing_agent Add TCEP (10-50 mM) low_thiol->add_reducing_agent Solution check_conditions Review reaction conditions good_thiol->check_conditions optimize_ph Adjust pH to 6.5-7.5 check_conditions->optimize_ph check_conditions->add_reducing_agent degas_buffers Degas buffers and use inert atmosphere check_conditions->degas_buffers re_run_reaction Re-run conjugation reaction optimize_ph->re_run_reaction add_reducing_agent->re_run_reaction degas_buffers->re_run_reaction success Successful Conjugation re_run_reaction->success

Caption: A troubleshooting workflow for addressing common issues related to this compound conjugation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Maleimide-Activated Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • TCEP stock solution (e.g., 0.5 M in water)

  • Anhydrous DMSO or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare this compound Stock Solution: Allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduce Disulfide Bonds (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes, or to ensure the thiol on the PEG is fully reduced, add TCEP to the protein solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of PEG-thiol to the maleimide groups on the protein.

  • Incubation: Flush the reaction vial with inert gas, seal, and gently mix. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess this compound and byproducts using a suitable method such as dialysis, centrifugal filtration, or size-exclusion chromatography.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This assay is used to determine the concentration of free sulfhydryl groups in a sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • Sample containing this compound

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standard Curve (Optional but Recommended): Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.

  • Sample Preparation: Dissolve your this compound sample in the Reaction Buffer.

  • Reaction:

    • In a microplate well or cuvette, add 250 µL of the Reaction Buffer.

    • Add 25 µL of your sample or standard.

    • Add 5 µL of the Ellman's Reagent Solution.

    • Mix well and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve or by using the Beer-Lambert law with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for preventing disulfide bond formation.

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing disulfide formation and maleimide hydrolysis.[1][3]
Temperature 4°C to 25°CLower temperatures can be beneficial for sensitive proteins.[3]
Molar Excess of PEG-thiol 10 - 20 foldThis should be optimized for each specific reaction.
Reaction Time 2 hours to overnightLonger reaction times may be needed at lower temperatures.[4]

Table 2: Common Reducing Agents for Thiol Stabilization

Reducing AgentRecommended ConcentrationKey Advantages
TCEP 10 - 50 mMStable, odorless, does not need to be removed before maleimide addition.[1][3]
DTT 10 - 100 fold molar excessStrong reducing agent, but must be removed before adding maleimide reagents.[1]

Visualizations

Experimental Workflow for Thiol-Maleimide Conjugation

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_peg Prepare this compound stock solution in DMSO/DMF add_peg Add this compound to protein solution prep_peg->add_peg prep_protein Prepare maleimide-protein in degassed buffer (pH 6.5-7.5) add_tcep Add TCEP to protein solution (optional but recommended) prep_protein->add_tcep prep_tcep Prepare TCEP stock solution prep_tcep->add_tcep add_tcep->add_peg incubate Incubate (2h @ RT or O/N @ 4°C) under inert atmosphere add_peg->incubate purify Purify conjugate (Dialysis, SEC, etc.) incubate->purify analyze Analyze conjugate (SDS-PAGE, MS, etc.) purify->analyze ellmans Confirm thiol consumption (Ellman's Assay) purify->ellmans

References

Technical Support Center: m-PEG8-Thiol Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH and troubleshooting common issues encountered during m-PEG8-thiol maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound to maleimide reaction?

A1: The optimal pH range for a thiol-maleimide conjugation is 6.5 to 7.5 [1][2]. Within this range, the reaction is highly specific for thiol (sulfhydryl) groups, and the reaction rate is efficient. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity[1][2].

Q2: What happens if the reaction pH is too high (e.g., > 7.5)?

A2: If the pH rises above 7.5, several side reactions become more prevalent, which can compromise the yield and purity of your conjugate[2].

  • Reaction with Amines: The maleimide group begins to react competitively with primary amines, such as the side chain of lysine residues[1].

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH[3]. This opens the ring to form a maleic acid amide, which is unreactive towards thiols, thereby reducing the concentration of active maleimide reagent[1][3].

  • Thiazine Rearrangement: For conjugations involving an N-terminal cysteine, the rate of thiazine rearrangement, an intramolecular side reaction, increases significantly at basic pH[4][5].

Q3: What happens if the reaction pH is too low (e.g., < 6.5)?

A3: At pH values below 6.5, the conjugation reaction rate slows down considerably[2]. This is because the reaction proceeds through the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide. In more acidic conditions, the thiol group (-SH) is predominantly in its protonated state, which is less nucleophilic, thus reducing the reaction speed[2].

Q4: How should I prepare and store my m-PEG8-maleimide reagent?

A4: Maleimide reagents are susceptible to hydrolysis in aqueous solutions[1]. For best results, prepare a stock solution in a dry, water-miscible (anhydrous) solvent such as DMSO or DMF and store it at -20°C for up to one month[2]. Aqueous working solutions should be prepared immediately before use[1]. If brief aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C[2].

Q5: My protein has disulfide bonds. Do I need to reduce them before labeling?

A5: Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S)[2]. If you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is effective over a wide pH range and does not contain a thiol group itself, meaning it typically does not need to be removed before adding the maleimide reagent[2].

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is a common issue that can often be resolved by systematically checking your reagents and reaction conditions.

  • Potential Cause 1: Maleimide Inactivity due to Hydrolysis

    • Solution: The maleimide ring is prone to opening in aqueous environments, especially at pH above 7.5[1][3]. Always prepare aqueous solutions of your m-PEG8-maleimide reagent immediately before starting the conjugation[1]. Use a stock solution prepared in an anhydrous solvent like DMSO or DMF for storage[2].

  • Potential Cause 2: Lack of Available Free Thiols

    • Solution: Free thiol groups can re-oxidize to form disulfide bonds, which are unreactive with maleimides[2]. To prevent this, degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation[2]. If your protein contains disulfide bonds, ensure they are fully reduced by using an appropriate reducing agent like TCEP prior to conjugation[2].

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Solution: Verify that the pH of your reaction buffer is strictly within the optimal 6.5-7.5 range[2]. Also, review the stoichiometry. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion[2][6]. However, this may need to be optimized for your specific application[3].

Problem: Poor Product Purity or Multiple Unexpected Products

  • Potential Cause 1: Reaction with Non-Thiol Groups

    • Solution: If you observe non-specific labeling, it is likely due to reactions with primary amines (e.g., lysine). This occurs when the pH is too high[1]. Ensure your reaction buffer pH does not exceed 7.5 to maintain selectivity for thiols[1][2].

  • Potential Cause 2: Thiazine Rearrangement (with N-terminal Cysteine)

    • Solution: If you are conjugating to a peptide or protein with an N-terminal cysteine, a common side reaction is the conversion of the initial conjugate to a more stable six-membered thiazine structure[4][5]. This rearrangement is accelerated at neutral and basic pH[4][7]. To suppress this side reaction, perform the conjugation at a more acidic pH (~5.0), where the N-terminal amino group is protonated and cannot act as a nucleophile[4][8].

Quantitative Data Summary: Effect of pH on Thiol-Maleimide Reaction

The pH of the reaction buffer is the most critical parameter for balancing reaction speed, specificity, and reagent stability.

pH RangePrimary ReactionKey Side Reactions & IssuesRecommendation
< 6.5Thiol-Maleimide (Slow)The thiol group is mostly protonated (-SH), reducing its nucleophilicity and slowing the reaction rate[2].Increase pH to the 6.5-7.5 range for a more efficient reaction.
6.5 - 7.5 Thiol-Maleimide (Optimal) Minimal maleimide hydrolysis. High reactivity of the thiolate anion (-S⁻). High selectivity for thiols over amines[1][2].This is the recommended range for specific and efficient conjugation.
> 7.5Thiol-Maleimide & Amine-MaleimideIncreased rate of maleimide ring hydrolysis, inactivating the reagent[1][3]. Competitive and significant reaction with primary amines (e.g., Lysine)[1]. Rapid thiazine rearrangement if an N-terminal cysteine is present[4].Lower the pH to the optimal range to prevent side reactions and reagent degradation.

Detailed Experimental Protocols

Protocol 1: General this compound Maleimide Conjugation

This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific application.

  • Reagent Preparation:

    • Prepare a stock solution of m-PEG8-maleimide (e.g., 10 mM) in anhydrous DMSO. Store at -20°C.

    • Prepare your thiol-containing protein or peptide in a degassed conjugation buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2)[2][9].

  • Conjugation Reaction:

    • Add the m-PEG8-maleimide stock solution to the protein/peptide solution to achieve the desired molar excess (start with a 10- to 20-fold excess)[6].

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light[2].

  • Quenching (Optional):

    • To stop the reaction and consume any excess maleimide, add a small-molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM[2]. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted m-PEG8-maleimide and quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF)[2][9]. The appropriate method depends on the size and stability of your conjugate.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and purity using methods such as UV-Vis spectrophotometry, SDS-PAGE, or mass spectrometry.

Protocol 2: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Solutions:

    • Dissolve the protein containing disulfide bonds in the degassed conjugation buffer (pH 7.2).

    • Prepare a fresh stock solution of TCEP (e.g., 50 mM) in the same buffer.

  • Reduction:

    • Add the TCEP stock solution to the protein solution to a final concentration of 5-10 mM (a 20-50 fold molar excess over the protein is typical).

    • Incubate at room temperature or 37°C for 30-90 minutes[9].

  • Proceed to Conjugation:

    • TCEP generally does not need to be removed. You can proceed directly to Step 2 of the General Conjugation Protocol by adding the maleimide reagent to the reduced protein solution[2][9].

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Product Stable Thioether Bond (R-S-Maleimide-PEG8) Thiol->Product Michael Addition (pH 6.5 - 7.5) Maleimide m-PEG8-Maleimide Maleimide->Product

Caption: The thiol-maleimide reaction proceeds via a Michael addition.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Adjust_pH Action: Adjust buffer pH to 7.2 Check_pH->Adjust_pH No Check_Maleimide Was Maleimide reagent prepared fresh in buffer? Check_pH->Check_Maleimide Yes Adjust_pH->Check_pH Prep_Fresh Action: Use fresh Maleimide from anhydrous stock Check_Maleimide->Prep_Fresh No Check_Thiols Are thiols available? (Reduced & Not Oxidized?) Check_Maleimide->Check_Thiols Yes Prep_Fresh->Check_Maleimide Reduce_Thiols Action: Add TCEP. Degas buffer. Add EDTA. Check_Thiols->Reduce_Thiols No Success Re-run Experiment Check_Thiols->Success Yes Reduce_Thiols->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

Side_Reactions cluster_low Low pH (< 6.5) cluster_optimal Optimal pH (6.5 - 7.5) cluster_high High pH (> 7.5) pH_Node Reaction pH Slow Slow Reaction Rate (Protonated Thiol) pH_Node->Slow is low Optimal Specific Thiol Conjugation pH_Node->Optimal is optimal Hydrolysis Maleimide Hydrolysis (Inactive Reagent) pH_Node->Hydrolysis is high Amine_Reaction Amine Reaction (Low Specificity) pH_Node->Amine_Reaction is high

Caption: The influence of pH on primary and competing side reactions.

References

Technical Support Center: m-PEG8-Thiol Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-PEG8-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound conjugates?

A1: The main stability issues stem from the reactivity of the terminal thiol group. The primary concerns are:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, resulting in homodimers (PEG-S-S-PEG) or heterodimers with other thiol-containing molecules. This is a common cause of aggregation and loss of conjugation capacity.

  • Hydrolysis: While the ether backbone of PEG is generally stable, certain formulations or the presence of ester linkages elsewhere in a conjugate can be susceptible to hydrolysis under acidic or basic conditions.[1][2][3]

  • Aggregation: Formation of disulfide bonds is a major contributor to the aggregation of this compound conjugates.[4][5] Non-specific interactions can also lead to clumping.[6]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of this compound. Here are the recommended storage conditions:

  • Temperature: Store at -20°C for long-term stability.[7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Moisture: this compound is hygroscopic and should be protected from moisture.[7] Always allow the product to come to room temperature before opening the container to avoid condensation.[7]

Q3: My this compound conjugate solution appears cloudy. What could be the cause?

A3: Cloudiness in your solution is often an indication of aggregation. This can be caused by:

  • Disulfide Bond Formation: Oxidation of the thiol groups can lead to the formation of insoluble disulfide-linked aggregates.

  • Poor Solubility: The conjugate itself may have limited solubility in the chosen buffer. Consider optimizing the buffer composition, pH, or including solubility-enhancing excipients.

  • Precipitation: Changes in temperature or buffer conditions during storage or use can cause the conjugate to precipitate out of solution.

Q4: How can I detect and quantify the presence of free thiol groups in my this compound sample?

A4: The most common method for quantifying free thiols is the Ellman's Assay .[9][10][11][12] This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[9][13]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Symptom: You observe a low yield of your desired PEGylated product.

Possible Cause Troubleshooting Step
Oxidation of this compound Before starting the conjugation reaction, quantify the amount of free thiol in your this compound stock using Ellman's Assay to ensure it has not oxidized during storage.
Degas all buffers to remove dissolved oxygen.
Work under an inert atmosphere (e.g., in a glove box or by purging with nitrogen/argon).
Incorrect Buffer pH The reactivity of the thiol group is pH-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is generally optimal. For reactions with iodoacetamides, a pH of 7.5-8.5 is preferred.
Presence of Reducing Agents in Protein/Peptide Sample If your biomolecule solution contains reducing agents (e.g., DTT, TCEP), they will compete with your molecule for conjugation to the PEG-thiol. Ensure they are removed by dialysis or desalting columns prior to conjugation.
Steric Hindrance The conjugation site on your biomolecule may be sterically hindered. Consider using a longer PEG linker to improve accessibility.
Issue 2: Product Aggregation

Symptom: Your purified conjugate shows signs of aggregation (e.g., precipitation, cloudiness, or high molecular weight species in SEC).

Possible Cause Troubleshooting Step
Intermolecular Disulfide Bond Formation After conjugation, cap any remaining free thiols on your conjugate using a capping agent like N-ethylmaleimide (NEM) or iodoacetamide.
Purify the conjugate promptly after the reaction to remove unreacted this compound.
Store the purified conjugate in deoxygenated buffer at an appropriate pH (typically slightly acidic to reduce thiol reactivity).
Hydrophobic Interactions Optimize the formulation buffer. The addition of excipients such as arginine or polysorbates can help to prevent non-specific aggregation.[6]
Incorrect Storage Store the final conjugate at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term) and in a buffer that maintains its stability.

Experimental Protocols

Ellman's Assay for Quantification of Free Thiols

This protocol is adapted from standard procedures for determining the concentration of free sulfhydryl groups in a sample.[9][10][11]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[9]

  • Cysteine or N-acetylcysteine (for standard curve)

  • Sample containing this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standards: Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer to generate a standard curve.

  • Sample Preparation: Dissolve your this compound sample in the Reaction Buffer to a suitable concentration.

  • Reaction:

    • To 50 µL of your sample or standard, add 2.5 mL of Reaction Buffer.

    • Add 50 µL of the DTNB solution.

    • Mix well and incubate at room temperature for 15 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of free thiol in your sample by interpolating its absorbance value on the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[9]

Size Exclusion Chromatography (SEC) for Detection of Aggregates

SEC is a powerful technique for separating molecules based on their size in solution and is widely used to detect and quantify aggregates in protein and conjugate samples.[6][14]

Materials:

  • SEC column suitable for the molecular weight range of your conjugate and potential aggregates.

  • HPLC or UPLC system with a UV or refractive index (RI) detector.

  • Mobile Phase: A buffer that is compatible with your conjugate and does not promote aggregation. A common mobile phase is phosphate-buffered saline (PBS). The inclusion of additives like arginine can sometimes reduce non-specific interactions with the column matrix.[6]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare your conjugate sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a suitable volume of your sample onto the column.

  • Data Acquisition: Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein-containing conjugates).

  • Analysis:

    • The main peak corresponds to the monomeric conjugate.

    • Peaks eluting earlier than the main peak correspond to higher molecular weight species, such as dimers and larger aggregates.

    • Peaks eluting later correspond to lower molecular weight species, such as free PEG or unconjugated biomolecules.

    • Integrate the peak areas to quantify the percentage of monomer, aggregate, and other species.

Visualizations

degradation_pathway mPEG8_thiol m-PEG8-SH (Stable Monomer) disulfide_dimer m-PEG8-S-S-PEG8-m (Disulfide Dimer/Aggregate) mPEG8_thiol->disulfide_dimer Oxidation mixed_disulfide m-PEG8-S-S-R (Mixed Disulfide) mPEG8_thiol->mixed_disulfide Reaction oxidizing_agents Oxidizing Agents (e.g., O2, metal ions) oxidizing_agents->disulfide_dimer thiol_exchange Thiol Exchange (e.g., with Glutathione) thiol_exchange->mixed_disulfide

Caption: Degradation pathways of this compound.

troubleshooting_workflow decision decision issue issue start Start: Stability Issue Encountered is_aggregation Aggregation Observed? start->is_aggregation is_low_yield Low Conjugation Yield? start->is_low_yield is_aggregation->is_low_yield No sec_analysis Analyze by SEC is_aggregation->sec_analysis Yes check_free_thiol Quantify Free Thiol (Ellman's Assay) is_low_yield->check_free_thiol Yes check_storage Review Storage Conditions (-20°C, inert atm) check_free_thiol->check_storage check_reaction_ph Verify Reaction pH check_storage->check_reaction_ph optimize_buffer Optimize Buffer (pH, excipients) cap_thiols Cap Free Thiols Post-Conjugation optimize_buffer->cap_thiols sec_analysis->optimize_buffer remove_reducing_agents Ensure Removal of Reducing Agents check_reaction_ph->remove_reducing_agents

Caption: Troubleshooting workflow for stability issues.

References

avoiding aggregation of nanoparticles during m-PEG8-thiol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers avoid nanoparticle aggregation during m-PEG8-thiol functionalization.

Troubleshooting Guides

Aggregation during this compound functionalization is a common issue that can often be resolved by carefully controlling experimental parameters. The following table summarizes key parameters and provides recommendations to maintain nanoparticle stability.

Parameter Recommendation Rationale & Troubleshooting Tips
pH of Nanoparticle Solution Adjust to a pH where the nanoparticles have a high surface charge (further from their isoelectric point). For many nanoparticles, a pH of 7 to 9 is suitable.A high surface charge promotes electrostatic repulsion between nanoparticles, preventing aggregation.[1][2] If aggregation occurs, measure the zeta potential of your nanoparticles at different pH values to determine the optimal pH for maximum stability. For gold nanoparticles functionalized with amine groups, acidic conditions can lead to solubility, while a neutral pH may cause aggregation due to surface charge neutralization.[3]
Salt Concentration Use low ionic strength buffers. Avoid high salt concentrations in the nanoparticle solution before and during the initial stages of PEGylation.[4][5]High salt concentrations can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation.[4][5][6][7] If your protocol requires higher salt concentrations, consider a "salt aging" process where the salt concentration is gradually increased after an initial PEG incubation period.[4][5] PEG-coated nanoparticles generally exhibit greater stability in high salt solutions compared to uncoated nanoparticles.[8]
This compound Concentration Use a sufficient concentration of this compound to ensure complete surface coverage. The optimal concentration depends on the nanoparticle size and concentration. It is crucial to surpass the critical stabilization concentration (CSC).Below the CSC, thiol-PEG can act as a coagulant, bridging nanoparticles together and causing aggregation.[9] If you observe aggregation upon adding the PEG-thiol, try increasing its concentration. However, an excessive amount of free PEG-thiol in the solution might need to be removed in post-functionalization steps.[10]
PEG Molecular Weight Higher molecular weight PEGs (e.g., >5 kDa) generally provide better steric stabilization.[7][9]Longer PEG chains create a thicker hydrophilic layer around the nanoparticle, which provides a more effective steric barrier against aggregation.[7][11][12] However, for certain applications like NSET fluorescence quenching, shorter polymer lengths may be necessary.[3]
Addition of this compound Add the this compound solution drop-wise while vigorously stirring or vortexing the nanoparticle suspension.[3]Rapid addition of the PEG-thiol can lead to localized high concentrations, which may induce aggregation before a stable coating is formed.[3]
Temperature Perform the reaction at room temperature or on ice.[3]Lower temperatures can help to control the reaction rate and may reduce the risk of aggregation, especially for sensitive nanoparticle systems.[3]
Purification After functionalization, remove excess reagents and unbound PEG-thiol using methods like centrifugation, dialysis, or size exclusion chromatography (SEC).[11][13]Purification is essential to obtain a stable, well-defined product.[11] Incomplete removal of excess reagents can sometimes lead to instability over time. Repeated centrifugation and resuspension is a common method.[10][13]
Solvent Ensure the nanoparticles are stable in the solvent used to dissolve the this compound. If possible, use the same buffer for both.If a different solvent is used for the PEG-thiol (e.g., DMSO or DMF), ensure that its addition to the aqueous nanoparticle solution does not cause solvent-induced aggregation.[13] It is advisable to test the solvent's effect on the nanoparticles separately.[3]

Experimental Protocols

Detailed Methodology for this compound Functionalization of Gold Nanoparticles (AuNPs)

This protocol is a general guideline for the functionalization of citrate-stabilized gold nanoparticles.

1. Pre-functionalization Preparation:

  • Synthesize or obtain a stable colloidal solution of gold nanoparticles. A common method involves the reduction of gold chloride with sodium citrate.[14]

  • Characterize the initial nanoparticles for size and stability using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).

  • Prepare a stock solution of this compound in a suitable solvent, such as deionized water or a low-molarity buffer (e.g., 2 mM sodium phosphate buffer, pH 7.4).

2. Functionalization Reaction:

  • Place the gold nanoparticle solution in a clean glass vial with a stir bar.

  • While vigorously stirring, add the this compound solution drop-wise to the nanoparticle suspension. A significant molar excess of PEG-thiol to nanoparticles is generally recommended.

  • Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight to ensure complete ligand exchange.

3. Post-functionalization Purification (Centrifugation Method):

  • Transfer the reaction mixture to centrifuge tubes.

  • Centrifuge the solution at a speed and time sufficient to pellet the gold nanoparticles. The exact parameters will depend on the nanoparticle size.

  • Carefully remove the supernatant, which contains excess unbound PEG-thiol and other reagents.

  • Resuspend the nanoparticle pellet in a clean buffer solution (e.g., PBS or Tris buffer). Gentle bath sonication can aid in resuspension, but harsh sonication should be avoided as it can induce aggregation.[11]

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[13]

4. Characterization of Functionalized Nanoparticles:

  • Resuspend the final pellet in the desired buffer for storage.

  • Characterize the PEGylated nanoparticles using UV-Vis spectroscopy to check for any shifts in the plasmon peak, which could indicate aggregation.[15]

  • Use DLS to measure the hydrodynamic diameter and polydispersity index (PDI) to confirm successful coating and monodispersity.[11]

  • Measure the zeta potential to assess changes in surface charge after functionalization.[11]

Frequently Asked Questions (FAQs)

Q1: My nanoparticles aggregate immediately upon adding this compound. What is the most likely cause?

A1: This is often due to the concentration of the PEG-thiol being below the critical stabilization concentration (CSC).[9] At low concentrations, the thiol-PEG molecules can form bridges between nanoparticles, leading to rapid aggregation.[9] Try increasing the concentration of the this compound solution. Another potential cause is high salt concentration in your nanoparticle solution, which screens the surface charge and reduces electrostatic repulsion.[4][5]

Q2: The UV-Vis spectrum of my nanoparticles shows a red-shift and a broadening of the peak after PEGylation. What does this indicate?

A2: A red-shift and broadening of the surface plasmon resonance peak for gold or silver nanoparticles is a strong indicator of aggregation.[15] This suggests that the PEGylation protocol was not optimal and resulted in the formation of nanoparticle clusters. Review the troubleshooting guide to optimize parameters like pH, salt concentration, and the method of PEG addition.

Q3: How does the molecular weight of the PEG-thiol affect the stability of the functionalized nanoparticles?

A3: Generally, higher molecular weight PEGs provide better steric stabilization and thus greater stability against aggregation, especially in high salt environments.[7][9][16] The longer polymer chains create a more effective barrier that prevents nanoparticles from getting close enough to aggregate.[12]

Q4: Can I use sonication to break up aggregates that have formed?

A4: Gentle bath sonication can sometimes help to break up loose agglomerates.[11] However, you should be cautious as harsh or prolonged sonication can also induce aggregation or potentially damage the nanoparticles.[11] It is always better to optimize the functionalization protocol to prevent aggregation in the first place.

Q5: Why is it important to control the pH during functionalization?

A5: The pH of the solution affects the surface charge of the nanoparticles.[1] For nanoparticles stabilized by electrostatic repulsion, maintaining a pH that is far from the isoelectric point ensures a high surface charge, which helps to keep the particles dispersed and stable during the addition of the PEG-thiol.[2]

Q6: How can I confirm that the this compound has successfully coated the nanoparticles?

A6: Successful PEGylation can be confirmed by several characterization techniques. An increase in the hydrodynamic diameter measured by DLS is a primary indicator.[11] A change in the zeta potential towards a more neutral value also suggests the shielding of the original surface charge by the PEG layer.[11]

Visualizations

G cluster_0 Troubleshooting Workflow start Nanoparticle Aggregation Observed q1 Check this compound Concentration start->q1 q2 Check Salt Concentration q1->q2 Sufficient a1 Increase PEG Concentration q1->a1 Too Low q3 Check pH of Solution q2->q3 Low a2 Use Low Ionic Strength Buffer / Dialyze q2->a2 Too High q4 Review Addition Method q3->q4 Optimal a3 Adjust pH to Maximize Zeta Potential q3->a3 Suboptimal a4 Add PEG Drop-wise with Stirring q4->a4 Too Rapid end_node Stable PEGylated Nanoparticles q4->end_node Optimal a1->end_node a2->end_node a3->end_node a4->end_node

Caption: A flowchart for troubleshooting nanoparticle aggregation.

G cluster_1 This compound Functionalization Process NP Nanoparticle (e.g., AuNP) plus + NP->plus PEG This compound PEG->plus PEG_NP PEGylated Nanoparticle arrow Ligand Exchange plus->arrow arrow->PEG_NP

Caption: The process of nanoparticle functionalization with this compound.

References

Technical Support Center: Purification of m-PEG8-Thiol Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with m-PEG8-thiol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind purifying this compound labeled proteins?

A1: Purification of this compound labeled proteins relies on the physicochemical changes imparted by the attached PEG chain. The primary strategies exploit differences between the PEGylated protein and the unlabeled protein or excess PEG reagent. These differences include:

  • Increased Size: The addition of a PEG chain significantly increases the protein's hydrodynamic radius.

  • Altered Surface Charge: The neutral PEG chain can shield the protein's surface charges, leading to a change in its interaction with ion-exchange media.[]

  • Modified Hydrophobicity: PEGylation can alter the protein's surface hydrophobicity, which can be leveraged during hydrophobic interaction chromatography.[2]

Q2: Which chromatography techniques are most effective for purifying this compound labeled proteins?

A2: The most commonly used and effective techniques are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][2][3] The choice depends on the specific protein and the impurities to be removed. Often, a multi-step approach combining different chromatography methods is necessary for high purity.[2]

Q3: How can I remove unreacted this compound from my labeled protein sample?

A3: Unreacted this compound is significantly smaller than the labeled protein. Therefore, size-based separation methods are highly effective. These include:

  • Size Exclusion Chromatography (SEC): Provides excellent separation of the large PEGylated protein from the small, unreacted PEG reagent.[]

  • Dialysis or Diafiltration: Using a membrane with a molecular weight cutoff (MWCO) significantly larger than the this compound (400.53 Da) but smaller than the protein will efficiently remove the unreacted reagent.[4]

Q4: Can I separate mono-PEGylated proteins from multi-PEGylated species?

A4: Yes, separating different PEGylated species is a common challenge.[]

  • Ion-Exchange Chromatography (IEX) is often the most powerful technique for this purpose. The number of attached PEG chains affects the degree of charge shielding, allowing for the separation of mono-, di-, and multi-PEGylated forms.[3][5][6]

  • Hydrophobic Interaction Chromatography (HIC) can also resolve species with different degrees of PEGylation due to subtle changes in hydrophobicity.

Q5: How does thiol-specific PEGylation affect the choice of purification strategy compared to amine (lysine) PEGylation?

A5: Thiol-specific PEGylation at cysteine residues offers greater site-specificity.[7][8] This results in a more homogeneous mixture compared to random lysine PEGylation, which can simplify purification.[5] However, specific challenges related to thiol chemistry must be considered, such as the potential for disulfide bond disruption and the stability of the maleimide-thiol linkage.[4][8] Purification strategies, particularly IEX, are very effective as they can separate the homogeneously modified protein from the completely unmodified version.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound labeled proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of PEGylated Protein Inefficient Labeling Reaction: Suboptimal pH, incorrect stoichiometry, or oxidized thiols.Ensure reaction pH is between 6.5-7.5 for thiol-maleimide chemistry.[9] Use a 10-20 fold molar excess of the PEG reagent.[9] Consider pre-treating the protein with a reducing agent like TCEP (which doesn't need removal) to ensure free thiols are available.[9]
Loss During Purification: The PEGylated protein is not binding to or is prematurely eluting from the chromatography column.IEX: The PEG chain shields surface charges, weakening binding. You may need to use a lower salt concentration in your loading buffer or switch to a different type of IEX resin (e.g., anion vs. cation).[3][10] HIC: PEGylation alters hydrophobicity. Adjust the salt concentration in your binding buffer (higher salt for more hydrophobic proteins, lower for less).
Protein Aggregation Intermolecular Cross-linking: If the protein has multiple accessible cysteines, the PEG reagent could potentially bridge two protein molecules (less common with mono-functional PEG).Optimize labeling stoichiometry to favor mono-PEGylation.
Conformational Instability: The PEGylation process or buffer conditions may have destabilized the protein, exposing hydrophobic patches.[11]Perform all purification steps at 4°C. Screen different buffer conditions (pH, ionic strength) and consider adding stabilizers like arginine or sucrose.[12] For SEC, reduce the flow rate to minimize pressure-induced aggregation.
Presence of Unlabeled Protein in Final Product Incomplete Labeling Reaction: As described under "Low Yield".Re-optimize the labeling reaction conditions.
Poor Resolution During Chromatography: The separation between the PEGylated and non-PEGylated forms is insufficient.IEX: This is the best method to separate labeled from unlabeled protein.[5] Optimize the gradient slope (make it shallower) to improve resolution.[6] SEC: May not fully resolve the PEGylated from the non-PEGylated form if the size difference is not substantial. Use a longer column or a resin with a smaller particle size for higher resolution.[13]
Presence of Free PEG in Final Product Inefficient Removal: Dialysis time may be too short, or SEC column resolution may be inadequate.Dialysis/Diafiltration: Increase the duration and perform multiple buffer exchanges with a large volume of fresh buffer. SEC: Ensure the column has the appropriate fractionation range to separate the high MW protein from the low MW PEG. A slower flow rate can improve resolution.
Cleavage of PEG Chain (Deconjugation) Instability of Thiol-Maleimide Linkage: The bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, especially in the presence of other thiols.[4]Use a more stable thiol-reactive chemistry if possible (e.g., mono-sulfone-PEG).[4] Perform purification steps at neutral or slightly acidic pH (6.5-7.0) and avoid the presence of excess free thiols in downstream buffers.

Experimental Workflows & Logic

A logical approach is crucial for developing an effective purification strategy. The following diagram outlines a typical workflow for selecting a purification method.

G cluster_0 start PEGylation Reaction Mixture (Labeled Protein, Unlabeled Protein, Free PEG) decision1 Primary Goal? start->decision1 remove_peg Remove Free PEG decision1->remove_peg Bulk Removal of Small Molecules separate_species Separate Labeled from Unlabeled Protein decision1->separate_species High-Resolution Separation sec Size Exclusion Chromatography (SEC) or Diafiltration remove_peg->sec iex Ion-Exchange Chromatography (IEX) separate_species->iex Significant Charge Difference hic Hydrophobic Interaction Chromatography (HIC) separate_species->hic Significant Hydrophobicity Difference sec->separate_species Further Purification Needed analysis Purity Analysis (SDS-PAGE, SEC-HPLC, MS) sec->analysis If Sufficiently Pure iex->analysis hic->analysis end_product Purified PEGylated Protein analysis->end_product

Caption: Workflow for selecting a purification strategy.

The following diagram illustrates a troubleshooting decision tree for a common issue: low final yield.

G cluster_1 start Low Final Yield check_reaction Analyze Pre-Purification Reaction Mixture (e.g., SDS-PAGE) start->check_reaction low_labeling Low PEGylation Efficiency check_reaction->low_labeling Faint or No Shifted Band high_labeling High PEGylation Efficiency check_reaction->high_labeling Strong Shifted Band optimize_reaction Optimize Labeling: - Check pH (6.5-7.5) - Increase PEG:Protein Ratio - Add TCEP reducing agent low_labeling->optimize_reaction check_fractions Analyze All Purification Fractions (Flow-through, Wash, Elution) high_labeling->check_fractions loss_ft_wash Target Protein in Flow-Through or Wash check_fractions->loss_ft_wash Loss during loading/wash loss_elution Target Protein Not Eluting or Precipitating check_fractions->loss_elution Loss during elution adjust_binding Adjust Binding Conditions: - IEX: Lower salt in buffer - HIC: Adjust salt type/conc. loss_ft_wash->adjust_binding adjust_elution Adjust Elution Conditions: - IEX/HIC: Gentler gradient - Add stabilizers to buffer - Check for precipitation loss_elution->adjust_elution

Caption: Troubleshooting decision tree for low purification yield.

Detailed Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for removing unreacted this compound and for buffer exchange.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your PEGylated protein's size (e.g., Superdex 200 or similar).

    • Degas and prepare the mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Equilibrate the column with at least two column volumes (CVs) of the mobile phase at the recommended flow rate.

  • Sample Preparation:

    • After the labeling reaction, quench any remaining reactive groups if necessary.

    • Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated aggregates.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography Run:

    • Inject the prepared sample onto the column. The injection volume should ideally be less than 2-4% of the total column volume to ensure optimal resolution.

    • Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column).

    • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unlabeled protein, and finally the small unreacted this compound.[]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the elution peaks.

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the PEGylated protein and assess purity.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This method is highly effective for separating PEGylated proteins from their unlabeled counterparts.[5][10] This example uses anion exchange (AEX).

  • Column and Buffer Preparation:

    • Select a suitable anion exchange column (e.g., Q-Sepharose).

    • Prepare a low-salt binding buffer (Buffer A: e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (Buffer B: e.g., 20 mM Tris, 1 M NaCl, pH 8.0). Degas both buffers.

    • Equilibrate the column with Buffer A until the conductivity and pH are stable.

  • Sample Preparation:

    • Ensure the conductivity and pH of your sample are similar to Buffer A. If necessary, perform a buffer exchange using SEC or dialysis.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography Run:

    • Load the sample onto the equilibrated column.

    • Wash the column with Buffer A (typically 3-5 CVs) to remove any unbound material.

    • Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). The PEGylated protein, with its shielded anionic charges, is expected to elute at a lower salt concentration than the more highly charged unlabeled protein.[10]

    • Monitor the elution using UV absorbance at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze fractions by SDS-PAGE and/or SEC-HPLC to identify those containing the pure PEGylated protein. Pool the desired fractions. Purity following this step can exceed 90%.[10]

References

side reactions of m-PEG8-thiol and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG8-thiol. Our goal is to help you navigate potential challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker with a terminal thiol (-SH) group. The thiol group is highly reactive towards specific functional groups, making it a valuable tool in bioconjugation, drug delivery, and surface modification. Its primary applications include:

  • PEGylation: Covalently attaching PEG chains to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic profiles.[1][2]

  • Surface Modification: Passivating metal surfaces, such as gold and silver, to reduce non-specific binding.[3][4]

  • PROTACs Synthesis: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

  • Hydrogel Formation: Acting as a crosslinker in the formation of hydrogels for tissue engineering and drug delivery.[6][7]

Q2: What are the most common side reactions associated with this compound?

A2: The primary side reactions involving this compound are related to the reactivity of the thiol group and its common reaction partners, such as maleimides. These include:

  • Disulfide Bond Formation: Oxidation of the thiol group, leading to the formation of a disulfide-linked dimer of the PEG reagent.[8]

  • Instability of Thiol-Maleimide Adducts: The linkage formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[9][10][11]

  • Hydrolysis of Reaction Partners: The maleimide group, a common reaction partner for thiols, is susceptible to hydrolysis, rendering it inactive.[12][13]

  • Thiazine Rearrangement: A specific side reaction that can occur when conjugating to an N-terminal cysteine of a peptide.[14][15]

  • Reaction with Amines: At higher pH, maleimides can lose their specificity for thiols and react with primary amines.[16]

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical to prevent degradation of this compound.

  • Storage Temperature: Store the reagent at -20°C.[3][4]

  • Moisture Protection: this compound is hygroscopic.[3] It is essential to protect it from moisture. Always allow the container to warm to room temperature before opening to avoid condensation.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solution Stability: Avoid storing this compound in aqueous solutions for extended periods. If you need to prepare a stock solution, use a dry, biocompatible organic solvent and store it at a low temperature.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Low Conjugation Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Oxidation of this compound Pre-treat the this compound with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.1. Dissolve this compound in a degassed buffer. 2. Add a 1-5 molar excess of TCEP. 3. Incubate for 15-30 minutes at room temperature. 4. Proceed with the conjugation reaction. Note: TCEP does not need to be removed before reaction with maleimides.
Hydrolysis of Maleimide Ensure the maleimide-containing molecule is fresh and has been stored properly. Prepare maleimide solutions immediately before use.1. Use a fresh vial of the maleimide reagent. 2. Dissolve the maleimide in a water-miscible, aprotic solvent like DMSO or DMF first, then add it to the aqueous reaction buffer.
Incorrect Reaction pH Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1][16]1. Use a stable buffer system, such as phosphate-buffered saline (PBS), with a pH of 7.0-7.4. 2. Verify the pH of the final reaction mixture.
Steric Hindrance The conjugation site on the target molecule may be sterically hindered.1. Consider using a longer PEG-thiol linker. 2. If conjugating to a protein, perform the reaction under partially denaturing conditions (if the protein can be refolded).
Issue 2: Instability of the Conjugate (Cleavage)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Retro-Michael Reaction The thiosuccinimide linkage is susceptible to cleavage by endogenous thiols like glutathione.[9][10]1. Promote Hydrolysis: After conjugation, raise the pH to 8.5-9.0 for a short period (e.g., 1-2 hours) to promote hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[11][17] 2. Use Stabilized Maleimides: Employ next-generation maleimides that are designed to be more stable.[9] 3. Alternative Chemistries: Consider using alternative thiol-reactive reagents like Carbonylacrylic PEG or Vinyl Pyridinium PEG for a more stable linkage.[11]
Issue 3: Formation of Unwanted Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Disulfide-linked Dimers The presence of oxidizing agents or exposure to air can cause disulfide bond formation.1. Degas all buffers before use. 2. Work under an inert atmosphere if possible. 3. Include a chelating agent like EDTA (1-10 mM) in your buffers to sequester metal ions that can catalyze oxidation.[18]
Reaction with Amines The reaction pH is too high, leading to a loss of selectivity of the maleimide for the thiol.1. Maintain a reaction pH below 7.5 to ensure chemoselectivity for thiols.[16]
Thiazine Rearrangement The N-terminal amine of a cysteine peptide attacks the succinimide ring.[14][15]1. If using an N-terminal cysteine peptide, consider acetylating the N-terminus to block the free amine before conjugation.

Visualizing Reaction Pathways and Troubleshooting

Side_Reactions mPEG_Thiol m-PEG8-SH Unstable_Adduct Thiosuccinimide Adduct mPEG_Thiol->Unstable_Adduct Michael Addition (pH 6.5-7.5) Disulfide m-PEG8-S-S-PEG8-m (Disulfide Dimer) mPEG_Thiol->Disulfide Oxidation (O2, pH > 7) Maleimide Maleimide-Molecule Maleimide->Unstable_Adduct Michael Addition (pH 6.5-7.5) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (H2O) Amine_Adduct Amine Adduct Maleimide->Amine_Adduct Amine Reaction (pH > 7.5) Desired_Product Stable Conjugate (Thioether) Unstable_Adduct->Desired_Product Hydrolysis (Stabilization) Retro_Michael Cleaved Product Unstable_Adduct->Retro_Michael Retro-Michael (e.g., Glutathione)

Caption: Primary and side reaction pathways for this compound with a maleimide.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is pH 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh Use fresh reagents Check_Reagents->Use_Fresh No Check_Oxidation Suspect Thiol Oxidation? Check_Reagents->Check_Oxidation Yes Use_Fresh->Check_Oxidation Add_TCEP Add TCEP to this compound Check_Oxidation->Add_TCEP Yes Further_Investigation Further Investigation Needed Check_Oxidation->Further_Investigation No Success Problem Solved Add_TCEP->Success

Caption: A troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing m-PEG8-thiol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with m-PEG8-thiol as a linker in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a PEG-based linker like this compound in PROTAC design?

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties.[1][2] The key advantages include:

  • Enhanced Solubility: PEG linkers are hydrophilic, which can improve the solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[2][3]

  • Improved Cell Permeability: By increasing solubility and providing conformational flexibility, PEG linkers can favorably influence the cell permeability of PROTACs.[2][4]

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific hydrophobic interactions.

  • Synthetic Tractability: PEG linkers are synthetically accessible and can be easily modified to achieve desired lengths.

Q2: What is the significance of the terminal thiol (-SH) group on the this compound linker?

The terminal thiol group provides a reactive handle for conjugation to the warhead or E3 ligase ligand. It is particularly useful for coupling reactions targeting specific functional groups, such as maleimides on a protein binder, to form a stable thioether bond.[6] This allows for a controlled and directed synthesis of the final PROTAC molecule.

Q3: How does the length of the this compound linker impact PROTAC efficiency?

The length of the linker is a critical parameter for PROTAC efficacy.[7][8] An optimal linker length is necessary to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[5][9]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[9]

  • Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, and the increased flexibility can lead to an entropic penalty upon binding.[5][7]

The 8-unit PEG chain of this compound provides a specific length that may need to be optimized for a particular target and E3 ligase pair. Researchers often synthesize a series of PROTACs with varying linker lengths to empirically determine the optimal length for their system.[][8]

Q4: What are the potential liabilities of using a thiol-containing linker?

While the thiol group is a useful reactive handle, it can also be susceptible to oxidation, forming disulfide bonds.[11] This can lead to dimerization of the linker or unwanted side reactions during synthesis and purification. It is crucial to handle the this compound linker under appropriate conditions, such as using an inert atmosphere, to minimize oxidation.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and evaluation of PROTACs utilizing an this compound linker.

Issue 1: Low Yield During PROTAC Synthesis

Q: I am experiencing low yields in my PROTAC synthesis when using the this compound linker. What are the potential causes and solutions?

A: Low synthetic yield is a common challenge in PROTAC development.[11] Here are some potential causes and troubleshooting steps:

  • Oxidation of the Thiol Group: The thiol group can oxidize to form disulfides, leading to undesired side products.

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[11] Consider protecting the thiol group before the initial coupling step and deprotecting it just before the final conjugation.

  • Inefficient Coupling Reactions: The amide bond formation or the thiol conjugation step may be inefficient.

    • Solution:

      • Amide Coupling: Ensure your coupling reagents (e.g., HATU, PyBOP) are fresh and active. If coupling to an amine that is a TFA salt, add a non-nucleophilic base like DIPEA to neutralize it.[11]

      • Thiol Conjugation: Confirm that the complementary reactive group (e.g., maleimide) on your other molecule is reactive and has not degraded.

  • Purification Challenges: The high polarity of PEG-containing PROTACs can make purification by normal-phase chromatography difficult, leading to poor recovery.[11]

    • Solution: Use reverse-phase preparative HPLC (RP-HPLC) for purification. This method is better suited for polar molecules.[11]

Issue 2: Poor Solubility of the Final PROTAC

Q: My final PROTAC incorporating the this compound linker has poor aqueous solubility. How can I address this?

A: While PEG linkers generally improve solubility, the overall properties of the PROTAC are determined by the combination of the warhead, linker, and E3 ligase ligand.

  • Highly Lipophilic Binders: If your target protein binder or E3 ligase ligand is very hydrophobic, the this compound linker may not be sufficient to overcome the poor solubility.

    • Solution: Consider synthesizing PROTACs with longer PEG chains (e.g., PEG12, PEG24) to increase the overall hydrophilicity of the molecule.

  • Aggregation: The PROTAC may be aggregating in solution.

    • Solution: Try different buffer conditions or the addition of solubilizing agents. However, be mindful that these additives could interfere with cellular assays.

Issue 3: Lack of Target Protein Degradation

Q: My PROTAC successfully binds to the target protein and the E3 ligase independently, but I don't observe any protein degradation. What could be the problem?

A: This is a frequent issue in PROTAC development and often points to a failure in forming a productive ternary complex.[12]

  • Suboptimal Linker Length or Geometry: The this compound linker may not be the optimal length or provide the correct geometry for your specific target-E3 ligase pair to form a stable and catalytically competent ternary complex.[12]

    • Solution: Synthesize and test a series of PROTACs with different linker lengths (e.g., m-PEG4-thiol, m-PEG12-thiol) and potentially different linker compositions (e.g., alkyl chains) to identify a more effective linker.[9]

  • Unfavorable Ternary Complex Formation: Even if the linker length is appropriate, the overall conformation of the ternary complex may not be conducive to ubiquitination.

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[7] This can provide insights into the cooperativity of the system.

  • Cellular Permeability Issues: The PROTAC may not be reaching its intracellular target at sufficient concentrations.

    • Solution: Perform cellular uptake assays to assess the permeability of your PROTAC.[7] Modifying the linker composition can sometimes improve cell permeability.[4]

Issue 4: Off-Target Effects or Cellular Toxicity

Q: I am observing significant off-target effects or cellular toxicity with my PROTAC. Could the this compound linker be contributing to this?

A: While the PEG linker itself is generally considered biocompatible, the overall properties of the PROTAC can lead to off-target effects.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation and can have dominant-negative effects.

    • Solution: Perform a full dose-response curve to identify the optimal concentration range for degradation and to observe the "hook effect".

  • Non-specific Binding: The overall lipophilicity of the PROTAC could lead to non-specific binding to other proteins or cellular components.

    • Solution: Synthesize a control PROTAC with an inactive warhead or an inactive E3 ligase ligand to determine if the observed toxicity is related to the intended mechanism of action.[12]

Quantitative Data Summary

The following table summarizes representative data on the impact of linker length and composition on PROTAC performance from various studies. Note that direct comparisons across different systems are challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target ProteinE3 LigaseLinker Type & LengthDC50 (nM)Dmax (%)Reference
TBK1VHLPEG/Alkyl (12 atoms)>1000<20[8]
TBK1VHLPEG/Alkyl (21 atoms)396[8]
TBK1VHLPEG/Alkyl (29 atoms)29276[8]
ERαVHLPEG (12 atoms)>100~50[13]
ERαVHLPEG (16 atoms)~10>90[13]
BCL-XLVHLPEG/Alkyl1.3>95[8]
BCL-XLCRBNPEG/Alkyl25>95[8]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify changes in target protein levels following PROTAC treatment.[14]

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay can be used to detect the formation of the Target-PROTAC-E3 ligase complex in cells.

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective. Lyse the cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against your target protein or the E3 ligase overnight at 4°C.

    • Capture the antibody-protein complex with Protein A/G beads.

    • Wash the beads to remove non-specific binders.

  • Western Blot Analysis: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Caption: Experimental workflow for troubleshooting failed protein degradation.

Linker_Optimization Start Initial PROTAC with This compound Shows Suboptimal Degradation Vary_Length Synthesize PROTACs with Varying PEG Lengths (e.g., PEG4, PEG12) Start->Vary_Length Test_Degradation1 Test Degradation (DC50, Dmax) Vary_Length->Test_Degradation1 Optimal_Length Optimal Length Identified? Test_Degradation1->Optimal_Length Vary_Composition Synthesize PROTACs with Different Linker Types (e.g., Alkyl, Rigid) Optimal_Length->Vary_Composition No Final_Candidate Optimized PROTAC Candidate Optimal_Length->Final_Candidate Yes Test_Degradation2 Test Degradation (DC50, Dmax) Vary_Composition->Test_Degradation2 Test_Degradation2->Final_Candidate

Caption: Decision tree for optimizing PROTAC linker length and composition.

References

Technical Support Center: m-PEG8-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-PEG8-thiol, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process starting from m-PEG8-alcohol (m-PEG8-OH). The first step involves the activation of the terminal hydroxyl group, typically by converting it into a good leaving group such as a tosylate. The second step is the nucleophilic substitution of the tosylate with a thiol-containing reagent to introduce the thiol functionality.

Q2: What are the critical parameters to control during the tosylation of m-PEG8-OH?

A2: Key parameters for a successful tosylation reaction include temperature, reaction time, and the molar ratio of reactants. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. An excess of p-toluenesulfonyl chloride (TsCl) and a suitable base (e.g., triethylamine or pyridine) are used to drive the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of TsCl.

Q3: What challenges can be expected when scaling up the synthesis?

A3: Scaling up the synthesis of this compound can present several challenges, including:

  • Exothermic Reactions: The tosylation step can be exothermic, requiring careful temperature control in larger reactors.

  • Mixing Efficiency: Ensuring homogeneous mixing of viscous PEG reagents at a larger scale can be difficult.

  • Work-up and Purification: Handling larger volumes during aqueous work-up and chromatographic purification can be cumbersome and may lead to lower yields if not optimized.

  • Moisture Control: Maintaining anhydrous conditions on a larger scale requires careful handling and appropriate equipment.

  • Disulfide Formation: The final thiol product is susceptible to oxidation, which can be more pronounced with longer handling and purification times at scale.

Q4: How can I minimize the formation of disulfide byproducts?

A4: The formation of the disulfide (m-PEG8-S-S-PEG8-m) is a common side reaction due to the oxidation of the thiol group. To minimize this:

  • Inert Atmosphere: Conduct the thiolation reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Reducing Agents: During purification, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added, though this will require subsequent removal.

  • Storage: Store the final product under an inert atmosphere at low temperatures (-20 °C is recommended) and protected from light.[1]

Q5: What are the recommended analytical techniques for quality control?

A5: To ensure the purity and identity of this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure and assessing the degree of functionalization. The disappearance of the hydroxyl proton signal and the appearance of signals corresponding to the thiol group and the tosyl group (in the intermediate) are key indicators.[2]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight of the product and identify impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) and Size Exclusion Chromatography (SEC) can be used to assess purity and detect oligomeric impurities.[][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Tosylation Step Incomplete reaction.- Ensure anhydrous conditions. - Increase the molar excess of TsCl and base. - Extend the reaction time.
Degradation of starting material.- Maintain low reaction temperatures.
Incomplete Conversion to Thiol Insufficient nucleophile.- Increase the molar excess of the thiol source (e.g., NaSH).
Poor leaving group.- Confirm complete tosylation of the starting material before proceeding.
Presence of Disulfide Impurity Oxidation of the thiol product.- Work under an inert atmosphere. - Use degassed solvents. - Consider adding a reducing agent during work-up.
Difficulty in Purification Co-elution of product and starting material.- Optimize the chromatographic conditions (e.g., gradient, solvent system). - Consider using a different stationary phase.
Product is a viscous oil.- Co-evaporate with a suitable solvent (e.g., toluene) to obtain a more manageable solid or foam.
Inconsistent Results at Scale Poor temperature control.- Use a reactor with efficient heat transfer. - Control the rate of reagent addition.
Inefficient mixing.- Use appropriate stirring mechanisms for viscous solutions.

Experimental Protocols

Synthesis of m-PEG8-tosylate

This protocol is a representative procedure and may require optimization.

Materials:

  • m-PEG8-OH

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve m-PEG8-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-tosylate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Synthesis of this compound

Materials:

  • m-PEG8-tosylate

  • Sodium hydrosulfide (NaSH)

  • Anhydrous, degassed solvent (e.g., DMF or ethanol)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve m-PEG8-tosylate (1 equivalent) in anhydrous, degassed DMF under an inert atmosphere.

  • Add sodium hydrosulfide (5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow This compound Synthesis Workflow cluster_tosylation Step 1: Tosylation cluster_thiolation Step 2: Thiolation start m-PEG8-OH reagents1 TsCl, Base (TEA) DCM, 0°C to RT start->reagents1 React with intermediate m-PEG8-OTs reagents1->intermediate Forms workup1 Aqueous Work-up intermediate->workup1 purification1 Column Chromatography workup1->purification1 reagents2 NaSH DMF, RT purification1:s->reagents2:n React with product_crude Crude m-PEG8-SH reagents2->product_crude workup2 Aqueous Work-up product_crude->workup2 purification2 Column Chromatography workup2->purification2 final_product Pure this compound purification2->final_product

Caption: A high-level overview of the two-step synthesis of this compound.

TroubleshootingLogic Troubleshooting Low Yield start Low Final Yield check_step1 Analyze Tosylation Step start->check_step1 check_step2 Analyze Thiolation Step start->check_step2 incomplete_tos Incomplete Tosylation? check_step1->incomplete_tos degradation_tos Degradation in Step 1? check_step1->degradation_tos incomplete_thio Incomplete Thiolation? check_step2->incomplete_thio oxidation Disulfide Formation? check_step2->oxidation solution_anhydrous Ensure Anhydrous Conditions Increase Reagents/Time incomplete_tos->solution_anhydrous Yes solution_temp Maintain Low Temperature degradation_tos->solution_temp Yes solution_nuc Increase NaSH Excess Extend Reaction Time incomplete_thio->solution_nuc Yes solution_inert Use Inert Atmosphere Degassed Solvents oxidation->solution_inert Yes

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

long-term storage and stability of m-PEG8-thiol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and troubleshooting of m-PEG8-thiol solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond between two this compound molecules, rendering them inactive for conjugation reactions that require a free thiol, such as binding to gold surfaces or reacting with maleimides.

Q2: How can I prevent the oxidation of this compound in solution?

A2: To prevent oxidation, it is crucial to minimize the exposure of the this compound solution to oxygen and light. This can be achieved by:

  • Storing solutions under an inert atmosphere, such as nitrogen or argon.[1]

  • Using deoxygenated solvents for solution preparation.

  • Storing solutions in amber vials or otherwise protected from light.[1]

  • Preparing solutions fresh for each experiment whenever possible.[2]

Q3: What are the recommended long-term storage conditions for this compound solutions?

A3: For long-term storage, this compound solutions should be kept at -80°C for up to 6 months.[3] For shorter periods, storage at -20°C for up to one month is also acceptable.[3] It is critical to ensure the container is tightly sealed to prevent moisture ingress.[3][4]

Troubleshooting Guide

Issue 1: My this compound solution shows reduced reactivity in my conjugation reaction.

  • Possible Cause: The thiol groups may have oxidized to disulfides, reducing the concentration of active, free-thiol molecules.

  • Solution:

    • Quantify the free thiol concentration in your stock solution using a method like the Ellman's assay (see Experimental Protocols section). This will confirm if the concentration of active this compound has decreased.

    • Prepare a fresh solution of this compound from a solid reagent, ensuring to use deoxygenated buffers and an inert atmosphere during preparation and storage.

    • If disulfide formation is confirmed, it may be possible to reduce the disulfide bonds back to free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). However, this will add complexity to your downstream application and require subsequent purification.

Issue 2: I observe precipitation in my this compound solution upon thawing.

  • Possible Cause: The this compound may be hygroscopic, and moisture absorption could affect its solubility.[4] Alternatively, temperature fluctuations could lead to the formation of aggregates.

  • Solution:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[1][4]

    • Gently vortex the solution to redissolve any precipitate.

    • If precipitation persists, centrifuge the vial and carefully collect the supernatant. The concentration of the supernatant should be re-quantified.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid-20°C to -15°CLong-term (months to years)Store under an inert atmosphere (Nitrogen or Argon), in the dark, and with a desiccant.[1][5]
Solution-20°CUp to 1 monthSealed container, away from moisture.[3]
Solution-80°CUp to 6 monthsSealed container, away from moisture.[3]

Table 2: Stability of this compound Solutions

ConditionRate of Thiol Activity LossReference
Stored at 4°C in aqueous solutionMeasurable degradation over days[6]
Stored at room temperature in aqueous solutionAccelerated degradation[6]

Experimental Protocols

Protocol 1: Quantification of Free Thiol Content using Ellman's Assay

This protocol describes a colorimetric method to determine the concentration of free thiols in an this compound solution. The method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free thiols, which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion that can be quantified spectrophotometrically.[7]

Materials:

  • This compound solution (sample)

  • Phosphate buffer (100 mM, pH 8.0)

  • DTNB solution (4 mg/mL in phosphate buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank: In a cuvette, mix 950 µL of phosphate buffer with 50 µL of the DTNB solution.

  • Prepare the sample: In a separate cuvette, add 950 µL of your this compound solution (diluted in phosphate buffer to an expected concentration of 0.1-1.0 mM) and 50 µL of the DTNB solution.

  • Incubate: Allow the reactions to proceed at room temperature for 15 minutes, protected from light.

  • Measure absorbance: Measure the absorbance of the sample at 412 nm against the blank.

  • Calculate the free thiol concentration: Use the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where:

    • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹[7]

    • l (path length of the cuvette) = 1 cm

Visualizations

degradation_pathway m_PEG8_Thiol_1 m-PEG8-SH Disulfide m-PEG8-S-S-PEG8-m m_PEG8_Thiol_1->Disulfide m_PEG8_Thiol_2 m-PEG8-SH Oxidizing_Agent O₂ Oxidizing_Agent->Disulfide Oxidation m-PEG8_Thiol_2 m-PEG8_Thiol_2 m-PEG8_Thiol_2->Disulfide

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Blank Prepare Blank: 950 µL Buffer + 50 µL DTNB Incubate Incubate at RT for 15 min (Protect from light) Prepare_Blank->Incubate Prepare_Sample Prepare Sample: 950 µL this compound + 50 µL DTNB Prepare_Sample->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Free Thiol Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for Ellman's Assay to quantify free thiols.

References

Validation & Comparative

A Comparative Guide to Validating m-PEG8-thiol Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance the therapeutic properties of proteins and peptides. It can improve drug stability, prolong circulation half-life, and reduce immunogenicity. The m-PEG8-thiol is a discrete PEG reagent, meaning it has a defined molecular weight, which allows for the creation of more homogeneous conjugates compared to traditional, polydisperse PEG reagents.[1]

Successful conjugation is not the final step; it must be rigorously validated. Confirmation of conjugation, determination of the degree of PEGylation, and identification of the specific attachment site are critical for ensuring product consistency, efficacy, and regulatory compliance.[2][3] Mass spectrometry (MS) stands out as the most powerful and accurate analytical tool for this purpose, providing precise mass information that unequivocally confirms the covalent modification.[4]

This guide provides a comparative overview of mass spectrometry-based methods for validating this compound conjugation, offers detailed experimental protocols, and contrasts the approach with alternative analytical techniques.

Mass Spectrometry for PEGylation Analysis: A Head-to-Head Comparison

Mass spectrometry validates conjugation by measuring the mass of the protein before and after the PEGylation reaction. A successful conjugation results in a predictable mass increase corresponding to the mass of the attached this compound moiety (~410.59 Da). Two primary MS-based workflows are employed: Intact Mass Analysis and Peptide Mapping.[3]

FeatureIntact Mass Analysis (LC-MS)Peptide Mapping (LC-MS/MS)
Primary Goal To confirm the mass of the entire conjugate and determine the degree of PEGylation (e.g., 0, 1, or 2 PEGs attached).To identify the specific amino acid residue(s) (e.g., Cysteine) where the PEG moiety is attached.[3][5]
Principle The intact protein conjugate is ionized (typically by ESI) and its mass-to-charge (m/z) ratio is measured. Deconvolution software calculates the zero-charge mass.[3]The protein is digested into smaller peptides by an enzyme (e.g., trypsin). The peptide mixture is analyzed by MS/MS to sequence the peptides and pinpoint the mass modification.[5]
Pros - Rapid and straightforward. - Provides a clear picture of the overall conjugation efficiency and product heterogeneity.[3] - Requires less sample preparation than peptide mapping.- Provides definitive, high-resolution confirmation of the conjugation site.[5][6] - Essential for validating site-specific conjugation strategies. - Can distinguish between positional isomers.
Cons - Does not provide information on the specific site of attachment. - Spectral complexity can increase with the size and heterogeneity of the molecule.[7]- More time-consuming and complex workflow (involves denaturation, reduction, alkylation, and digestion).[5] - Data analysis is more intensive. - PEGylation can sometimes interfere with enzymatic digestion.[5]
Best For Routine quality control, confirming successful reaction, and quantifying different PEGylated species.In-depth characterization, validation of new conjugation protocols, and regulatory submissions requiring proof of site-specificity.

Experimental Protocols & Workflows

Diagram: this compound Conjugation Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein Target Protein (with reactive Cysteine) Reaction Combine & Incubate (e.g., 2h at RT or O/N at 4°C) Protein->Reaction PEG This compound Reagent PEG->Reaction Buffer Thiol-Free Buffer (e.g., PBS, pH 7.0-7.5) Buffer->Reaction Purify Purification (e.g., SEC, Dialysis) Reaction->Purify QC Mass Spectrometry Validation Purify->QC

Caption: General workflow for conjugating this compound to a target protein.

Protocol 1: Thiol-Reactive Conjugation

This protocol outlines a general procedure for conjugating this compound to a protein's cysteine residue. The reaction relies on the formation of a stable thioether bond.[8]

  • Protein Preparation : Dissolve the protein containing an accessible cysteine residue in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the cysteine residues are involved in disulfide bonds, they must first be reduced using a reagent like TCEP.

  • Reagent Preparation : Prepare a stock solution of this compound in the same buffer.

  • Conjugation Reaction : Add the this compound solution to the protein solution. A molar excess of 10- to 20-fold of the PEG reagent over the protein is typically recommended to drive the reaction to completion.[8]

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification : Remove excess, unreacted this compound from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.[8]

Diagram: Mass Spectrometry Validation Workflow

cluster_intact Workflow A: Intact Mass Analysis cluster_peptide Workflow B: Peptide Mapping start Purified PEGylated Protein Sample lcms 1. LC-MS Analysis start->lcms digest 1. Denature, Reduce, Alkylate & Digest (Trypsin) start->digest deconv 2. Deconvolution of Spectrum lcms->deconv confirm 3. Confirm Mass Shift (Δ ~410.6 Da) deconv->confirm lcmsms 2. LC-MS/MS Analysis digest->lcmsms search 3. Database Search lcmsms->search identify 4. Identify PEG-Modified Peptide search->identify

Caption: The two primary mass spectrometry workflows for validation.

Protocol 2: Validation by Intact Mass Analysis (LC-MS)
  • Sample Preparation : Desalt the purified conjugate and the unconjugated control protein into a buffer suitable for mass spectrometry, such as 10mM ammonium acetate.[3]

  • LC Separation : Inject the samples onto a reverse-phase LC system (e.g., using a C4 or C8 column) to separate the protein from any remaining impurities.

  • MS Analysis : Elute the protein directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2][3] Acquire data over a mass range appropriate for the expected charged states of the protein.

    • Pro-Tip: Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify complex spectra from PEGylated proteins, making deconvolution more accurate.[7][9]

  • Data Analysis : Use deconvolution software to process the raw mass spectrum, which contains multiple charge states, into a zero-charge spectrum that shows the molecular weights of the species present in the sample.[7] Compare the mass of the conjugated protein to the unconjugated control.

Protocol 3: Site-Specificity Validation by Peptide Mapping (LC-MS/MS)
  • Denaturation, Reduction, and Alkylation : Denature the PEGylated and native protein samples in a buffer containing 8 M urea. Reduce disulfide bonds with DTT and then alkylate all free cysteines (including the newly reduced ones) with iodoacetamide (IAA). This step ensures the PEGylated cysteine is not mistaken for one from a disulfide bond.[5]

  • Proteolytic Digestion : Dilute the samples to reduce the urea concentration (<1 M) and add trypsin. Incubate overnight at 37°C. Trypsin will cleave the protein into a predictable set of smaller peptides.[5]

  • LC-MS/MS Analysis : Separate the resulting peptides using reverse-phase HPLC and analyze them with a mass spectrometer operating in data-dependent acquisition mode. The instrument will automatically select peptide ions for fragmentation (MS/MS).[5]

  • Data Analysis : Use specialized software to compare the peptide maps of the native and PEGylated samples. Search for a peptide whose mass has increased by that of the this compound. The sequence of this peptide, identified from its MS/MS fragmentation pattern, will confirm the exact site of conjugation.[5]

Interpreting the Data: Expected Mass Shifts

The key to validation is observing the expected mass increase. The table below shows a hypothetical example for a 25 kDa protein.

SampleExpected Average Mass (Da)Mass Shift (Δ Da)Interpretation
Unconjugated Protein25,000.0-Baseline measurement.
Mono-PEGylated Protein25,410.6+410.6Successful conjugation of a single this compound molecule.
Di-PEGylated Protein25,821.2+821.2Conjugation of two this compound molecules.

Comparison with Alternative Validation Methods

While mass spectrometry is the gold standard, other techniques can provide complementary information.

TechniquePrincipleInformation ProvidedProsCons
Mass Spectrometry Measures precise mass-to-charge ratio.Definitive confirmation of mass, degree, and site of conjugation.[4]Highest accuracy and resolution.Higher cost and complexity.
SDS-PAGE Separates molecules by size through a gel matrix.Qualitative confirmation of an increase in molecular weight.[10]Simple, widely available, and inexpensive.Low resolution; cannot distinguish between different degrees of PEGylation accurately or identify the site.[10]
Size-Exclusion Chromatography (SEC-MALS) Separates by hydrodynamic radius, with MALS detecting molar mass.Can resolve and quantify different PEGylated species and aggregates.[11]Provides information on size, aggregation, and heterogeneity.Does not confirm the covalent nature of the attachment or the specific site.
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Can separate unreacted protein from the more hydrophobic PEGylated conjugate.Good for assessing reaction completion and for purification.Indirect evidence of conjugation; provides no site-specific information.

References

The Pivotal Role of the Linker: A Comparative Guide to m-PEG8-thiol and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein warhead and the E3 ligase ligand—plays a critical and often decisive role. Among the plethora of linker options, polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This guide provides an objective comparison of m-PEG8-thiol with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of potent and effective protein degraders.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The linker is not a mere spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy, including its cell permeability, solubility, and ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] An optimal linker length is crucial: a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced stability of the ternary complex.[4]

Understanding the Landscape of PEG Linkers in PROTAC Design

PEG linkers are widely utilized in PROTAC design due to their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules, and their synthetic tractability, allowing for the straightforward synthesis of linkers with varying lengths.[1][] The choice of linker length is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase combination.[6]

While direct head-to-head comparative studies for this compound against a full spectrum of PEG linker lengths for a single target are not extensively available in the public domain, numerous studies have systematically investigated the impact of linker length on the degradation of specific targets. These studies provide valuable insights into the principles of linker optimization.

Quantitative Comparison of PEG Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

It is crucial to note that the data presented in these tables are compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Table 1: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
Compound 9Pomalidomide18-atom (PEG-like)~6>90[7]
MT-809Pomalidomide12-atom~12>99[7]

This data on BTK degraders suggests that potent degradation can be achieved with different linker lengths, highlighting the target-specific nature of linker optimization.[7]

Table 2: Impact of PEG Linker Length on Degradation of BRD4

PROTAC SeriesE3 Ligase LigandLinker Composition (PEG units)DC50 (µM)Reference
CRBN-basedPomalidomide0< 0.5[6]
CRBN-basedPomalidomide1-2> 5[6]
CRBN-basedPomalidomide4-5< 0.5[6]
VHL-basedVH032VariedPotency decreased with increased length[6]

This study on BRD4 degraders intriguingly shows a non-linear relationship between linker length and degradation potency for CRBN-based PROTACs, where both short and long linkers were effective, while intermediate lengths were not. In contrast, for VHL-based PROTACs, potency decreased as linker length increased.[6]

Table 3: Hypothetical Case Study: Optimizing Linker Length from a PEG8 Starting Point for "Protein X" Degradation (VHL-recruited)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG47580
PROTAC-2PEG63090
PROTAC-3 PEG8 15 98
PROTAC-4PEG105085
PROTAC-5PEG1212070

This hypothetical data illustrates a common optimization scenario where a PEG8 linker provides a strong starting point, and systematic variation reveals an optimal length for achieving the lowest DC50 and highest Dmax.[8]

Key Considerations for this compound and Other PEG Linkers

Based on the available data, a PEG8 linker often serves as a successful starting point in PROTAC design.[8] Its moderate length can effectively bridge many target proteins and E3 ligases without introducing excessive flexibility or steric hindrance. The thiol functionality of this compound provides a convenient handle for conjugation to the warhead or E3 ligase ligand.

However, the "Goldilocks" principle often applies to linker design: what is "just right" is highly dependent on the specific biological system.[9] Factors to consider when selecting a PEG linker include:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex.[10]

  • Cell Permeability: While PEG linkers can improve solubility, their hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[4][11] The ability of a PROTAC to adopt a folded, less polar conformation can be crucial for cell permeability.[12]

  • Physicochemical Properties: The linker contributes to the overall molecular weight, polar surface area, and lipophilicity of the PROTAC, all of which are critical for its drug-like properties.[]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Western Blot for Protein Degradation Assessment

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the intensity of the protein bands using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for studying the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction Analysis: The PROTAC is injected over the sensor surface to measure its binding affinity to the immobilized protein. The target protein is separately injected to confirm no non-specific binding.

  • Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein (the second protein partner) is injected over the immobilized E3 ligase.

  • Data Analysis: The binding response is measured in real-time. The kinetic parameters (association and dissociation rates) and the affinity (KD) of the ternary complex formation are determined. Cooperativity, which indicates the extent to which the binding of one partner influences the binding of the other, can also be calculated.[13]

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Ternary_Complex->E3_Ligase releases Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target polyubiquitinates Ub Ubiquitin Ub->Ternary_Complex recruits Proteasome Proteasome Ub_Target->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Start: Synthesize PROTACs with varying linkers cell_treatment Cell Treatment: Incubate cells with different PROTACs start->cell_treatment permeability_assay Cell Permeability Assay (e.g., PAMPA) start->permeability_assay ternary_complex_assay Ternary Complex Assay (e.g., SPR) start->ternary_complex_assay lysis Cell Lysis and Protein Quantification cell_treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis: Quantify degradation (DC50, Dmax) western_blot->data_analysis optimization Lead Optimization data_analysis->optimization permeability_assay->optimization ternary_complex_assay->optimization

PROTAC Evaluation Workflow

Conclusion

The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers offer a versatile and effective platform for PROTAC design. While this compound often represents a strong starting point, the optimal linker length is highly dependent on the specific target protein and E3 ligase. A systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for the development of potent and selective protein degraders. By employing robust experimental methodologies and carefully considering the principles of linker design, researchers can unlock the full therapeutic potential of PROTACs.

References

A Comparative Guide to m-PEG8-thiol and m-PEG4-thiol in Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical determinant of success in bioconjugation. Among the various options, methoxy polyethylene glycol (m-PEG) thiols are widely utilized for their ability to connect molecules to thiol-reactive sites, commonly found in cysteine residues of proteins or on engineered biomolecules. A key variable in these linkers is the length of the PEG chain, which can influence the physicochemical properties and overall bioconjugation efficiency. This guide provides a comprehensive comparison of the bioconjugation efficiency of m-PEG8-thiol against its shorter counterpart, m-PEG4-thiol, supported by established principles and experimental considerations.

While direct head-to-head quantitative studies on the bioconjugation efficiency of this compound versus m-PEG4-thiol are not extensively available in peer-reviewed literature, we can infer their performance based on the well-understood principles of PEGylation and bioconjugation chemistry. The primary factors influenced by the PEG chain length in this context are solubility, steric hindrance, and the pharmacokinetic properties of the resulting conjugate.

The Impact of PEG Chain Length on Bioconjugation

The reaction between a thiol group and a maleimide is a cornerstone of bioconjugation, known for its high efficiency and specificity under physiological conditions. The efficiency of this reaction can be influenced by the properties of the PEG linker attached to the thiol.

m-PEG4-thiol , with its shorter chain of four ethylene glycol units, offers a more rigid and compact spacer. This can be advantageous in applications where precise spatial control between the conjugated molecules is desired. However, the shorter chain may provide less of a solubilizing effect for hydrophobic molecules and could lead to greater steric hindrance if the conjugation site is in a crowded environment on the biomolecule.

This compound , featuring a longer chain of eight ethylene glycol units, provides greater flexibility and hydrophilicity.[1] This enhanced solubility is particularly beneficial when working with hydrophobic drugs or proteins, potentially preventing aggregation.[2] The longer spacer arm can also better overcome steric hindrance, allowing the thiol group to more readily access hindered conjugation sites on a target molecule.[3] However, the increased chain length might also influence the conformational stability and pharmacokinetic properties of the final conjugate.[4]

Quantitative Data Summary

The following table summarizes quantitative data from a study on antibody-drug conjugates (ADCs) where different PEG spacer lengths were evaluated. While this study used maleimide-PEGx-drug constructs to conjugate to a reduced antibody (trastuzumab), the resulting drug-to-antibody ratio (DAR) provides an indirect measure of conjugation efficiency, which can be influenced by the PEG linker.

LinkerAverage Drug-to-Antibody Ratio (DAR)
Maleimide-PEG4-MMAD2.5
Maleimide-PEG8-MMAD4.8

Data synthesized from a study by Burke, P. J., et al. (2021).[5]

This data suggests that under the tested conditions, the PEG8 linker resulted in a higher drug loading on the antibody compared to the PEG4 linker.[5] This could be attributed to the longer PEG8 chain reducing steric hindrance and allowing for more efficient conjugation to the available cysteine residues on the antibody.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to comparing the bioconjugation efficiency of m-PEG-thiol linkers.

Protocol 1: General Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing PEG linker (m-PEG4-thiol or this compound) to a protein with available cysteine residues.

Materials:

  • Protein with accessible thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides)

  • m-PEG4-thiol or this compound

  • Maleimide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional, for exposing thiols from disulfides): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Protein Preparation (if reducing disulfides):

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours to reduce disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Immediately after protein preparation, add the maleimide-functionalized m-PEG-thiol linker to the protein solution. A molar excess of 1.5 to 5 equivalents of the PEG-linker per available thiol is a common starting point.

    • Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light if using a light-sensitive maleimide.

  • Quenching the Reaction:

    • Add a 2-3 fold molar excess of the quenching reagent (relative to the initial amount of maleimide) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from unreacted PEG-linker, quenching reagent, and other small molecules using SEC or TFF.

Protocol 2: Quantification of Conjugation Efficiency by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the extent of conjugation.

Materials:

  • RP-HPLC system with a UV detector

  • C4 or C8 reverse-phase column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Samples: Unconjugated protein, and the purified conjugate solution.

Procedure:

  • Sample Preparation: Dilute the samples to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the protein and conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The conjugated protein will have a different retention time than the unconjugated protein.

    • Calculate the percentage of conjugation by integrating the peak areas of the conjugated and unconjugated protein species.

    • Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the number of PEG-linker-drug molecules attached to each antibody.

Materials:

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Desalting column

  • Reducing agent (e.g., Dithiothreitol, DTT) for subunit analysis (optional)

Procedure:

  • Sample Preparation: Desalt the purified conjugate to remove non-volatile salts.

  • Intact Mass Analysis:

    • Infuse the desalted conjugate into the mass spectrometer.

    • Acquire the mass spectrum under conditions optimized for large molecules.

    • Deconvolute the resulting spectrum to obtain the masses of the different conjugated species.

  • Subunit Mass Analysis (Optional):

    • Reduce the interchain disulfide bonds of the ADC using DTT to separate the light and heavy chains.

    • Analyze the masses of the light and heavy chains by MS. This can help to determine the distribution of the drug on each chain.

  • DAR Calculation: The number of conjugated molecules can be determined from the mass shift between the unconjugated and conjugated protein/subunits. The average DAR is calculated based on the relative abundance of each species.

Visualizations

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Thiol-containing Biomolecule Conjugation Thiol-Maleimide Conjugation Protein->Conjugation PEG_Thiol m-PEG-thiol (4 or 8 units) PEG_Thiol->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Analysis Characterization (HPLC, MS) Purification->Analysis Final_Product Purified Conjugate Purification->Final_Product

Caption: A general workflow for the bioconjugation of m-PEG-thiols.

Signaling_Pathway cluster_0 Factors Influencing Conjugation Efficiency PEG_Length PEG Chain Length (m-PEG4 vs m-PEG8) Solubility Solubility PEG_Length->Solubility Longer chain increases Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Longer chain may decrease Pharmacokinetics Pharmacokinetics (of conjugate) PEG_Length->Pharmacokinetics Impacts Efficiency Bioconjugation Efficiency Solubility->Efficiency Steric_Hindrance->Efficiency

Caption: The influence of PEG chain length on bioconjugation factors.

References

The Great Balancing Act: Advantages of m-PEG8-thiol Over Longer PEG Chains in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The conjugation of Poly(ethylene glycol), or PEGylation, is a cornerstone strategy in drug delivery and bioconjugation, renowned for its ability to improve the pharmacokinetics and biocompatibility of therapeutic molecules.[1][2][3] A critical, yet often complex, decision in this process is the selection of the PEG chain length. While long PEG chains (typically >2000 Da) have been the conventional choice for prolonging circulation half-life, shorter chains, such as m-PEG8-thiol, are gaining significant traction due to a unique set of advantages. This guide provides an objective comparison, supported by experimental insights, to help researchers navigate the trade-offs between short and long PEG chains.

At a Glance: this compound vs. Longer PEG Chains

The choice between a short-chain PEG like this compound and a longer counterpart is a matter of balancing competing properties. The optimal choice is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome.

PropertyThis compound (Short Chain)Longer PEG Chains (>2 kDa)Rationale & Implications
Primary Advantage Reduced steric hindrance; potentially lower immunogenicity.Significantly prolonged in vivo circulation time.Shorter chains facilitate better target interaction, while longer chains excel at evading renal clearance and the immune system.[4][5]
Steric Hindrance MinimalHighLow steric hindrance allows conjugated targeting ligands or active sites to interact more effectively with their receptors.[4][6] Excessive PEGylation with long chains can mask these sites.[7]
Pharmacokinetics Modest increase in circulation time.Substantial increase in circulation time and half-life.Longer chains create a larger hydrodynamic radius, reducing renal filtration and uptake by the mononuclear phagocyte system.[5][8][9]
Immunogenicity Potentially lower risk of inducing anti-PEG antibodies.Higher risk of inducing anti-PEG antibodies, leading to Accelerated Blood Clearance (ABC).The "PEG dilemma" suggests that excessive PEG decoration, especially with long chains, can be recognized by the immune system, compromising efficacy upon repeated administration.[1][10][11]
Cellular Uptake Generally higher cellular uptake compared to long chains.Can strongly inhibit cellular uptake.While long chains prevent non-specific uptake by macrophages, this can also hinder internalization by target cells, a phenomenon known as the "PEG dilemma".[5][7][10]
Solubility Enhancement Good for smaller molecules and compact labeling.Excellent for improving the solubility of large, hydrophobic drugs.The hydrophilicity of PEG improves the solubility of conjugated molecules. Longer chains provide a more significant effect.[4][12]
Common Applications PROTAC linkers, compact labeling, peptide modification, applications requiring target access.PEGylating large proteins, nanoparticles for systemic circulation, improving solubility of hydrophobic drugs.This compound is often used as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[13] Longer chains are standard for creating "stealth" nanoparticles.[7][10]

Key Advantages of this compound

Reduced Steric Hindrance for Enhanced Target Binding

One of the most significant advantages of a short PEG chain is the minimization of steric hindrance.[4] For targeted drug delivery systems, where a ligand is attached to the PEG to bind to a specific cell surface receptor, a long, flexible PEG chain can inadvertently mask the ligand, preventing it from effectively reaching its target. An this compound linker provides sufficient spacing and hydrophilicity without creating a dense polymer brush that obstructs the binding site.

cluster_0 This compound (Short Chain) cluster_1 Longer PEG Chain (>2kDa) p1 Payload peg1 This compound p1->peg1 l1 Ligand peg1->l1 receptor Cell Receptor l1->receptor Effective Binding p2 Payload peg2 Long PEG p2->peg2 l2 Ligand peg2->l2 l2->receptor Hindered Binding cluster_0 Plasma Concentration vs. Time title Conceptual Pharmacokinetic Profiles y_axis Plasma Concentration x_axis Time p1_start p1_mid p1_start->p1_mid p2_start p1_end p1_mid->p1_end p2_mid p2_start->p2_mid p3_start p2_end p2_mid->p2_end p3_mid p3_start->p3_mid p3_end p3_mid->p3_end label_p1 No PEG (Rapid Clearance) label_p2 Short PEG (m-PEG8) label_p3 Long PEG (>2kDa) cluster_0 Phase 1: Synthesis & Functionalization cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vitro Evaluation A Synthesize Gold Nanoparticles (AuNP) B Incubate AuNP with This compound or Long-PEG-thiol A->B C Purify via Centrifugation B->C D Dynamic Light Scattering (DLS) (Size & Zeta Potential) C->D E UV-Vis Spectroscopy (Colloidal Stability Assay) C->E F Incubate PEGylated AuNPs with Target Cells C->F G Wash & Lyse Cells F->G H Quantify Cellular Uptake (Flow Cytometry / Plate Reader) G->H

References

A Comparative Guide to m-PEG8-Thiol Functionalized Nanoparticles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nanomedicine, the surface functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing everything from stability and biocompatibility to drug delivery efficacy. Among the various surface modification strategies, PEGylation, the process of attaching polyethylene glycol (PEG) chains, stands out as a gold standard for improving the pharmacokinetic profiles of nanoparticles. This guide provides a detailed comparison of m-PEG8-thiol functionalized nanoparticles with other common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal nanoparticle design for their applications.

Performance Comparison: Stability, Biocompatibility, and Drug Delivery

The choice of the terminal functional group on the PEG chain significantly impacts the nanoparticle's characteristics. Here, we compare this compound functionalized nanoparticles with other common PEG derivatives, focusing on key performance indicators.

Table 1: Comparison of Physicochemical Properties of Functionalized Nanoparticles

FunctionalizationNanoparticle CoreHydrodynamic Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
This compound Gold (AuNP)~20 - 30 nm (core ~15 nm)[1]~ -1 mV[1]< 0.2
m-PEG-thiol (2100 Da)Gold (AuNP)Increase of ~8 nm over bare NP[2]~ -8 mV[2]Low
m-PEG-thiol (5400 Da)Gold (AuNP)Increase of ~15 nm over bare NP[2]~ -8 mV[2]Low
m-PEG-thiol (10800 Da)Gold (AuNP)Increase of ~23 nm over bare NP[2]~ -8 mV[2]Low
Thiolated Silica (Si NP-SH)Organosilica155.1 ± 2.1 nm-41.3 ± 1.5 mV0.176 ± 0.01
PEGylated (750 Da) Thiolated SilicaOrganosilica165.7 ± 2.9 nm-35.2 ± 0.9 mV0.198 ± 0.02
PEGylated (5000 Da) Thiolated SilicaOrganosilica210.4 ± 5.6 nm-28.7 ± 1.1 mV0.215 ± 0.01

Note: Data is compiled from multiple sources and nanoparticle core materials may vary, affecting direct comparability. The hydrodynamic diameter and zeta potential are key indicators of nanoparticle stability in physiological solutions.

Table 2: Biocompatibility and Protein Adsorption Comparison

FunctionalizationKey Biocompatibility FindingsProtein Adsorption Characteristics
This compound Generally considered biocompatible. The thiol group provides a stable linkage to gold surfaces, minimizing premature degradation.PEGylation significantly reduces protein adsorption compared to bare nanoparticles. The short PEG8 chain offers a balance between stealth properties and maintaining the functionality of conjugated targeting ligands.
Thiolated NanoparticlesThiolation can reduce protein adsorption and complement activation compared to unmodified nanoparticles.[3]Lower protein adsorption than unmodified nanoparticles.
PEGylated Nanoparticles (General)PEGylation is a well-established method to enhance biocompatibility, reduce immunogenicity, and prolong circulation time.[4]Significantly decreases opsonization and phagocytosis. Protein adsorption is inversely related to PEG grafting density and chain length.
m-PEG-silaneForms a stable covalent bond with silica nanoparticles, offering good stability and biocompatibility.Effective in reducing non-specific protein binding.

Table 3: Drug Loading and Release Characteristics

FunctionalizationDrug Loading Efficiency (DLE)Drug Release Profile
This compound DLE is dependent on the nanoparticle core and the drug. For gold nanoparticles, drug can be conjugated to the PEG linker or encapsulated within a polymeric core.Release kinetics can be tuned by the choice of linker and nanoparticle material. Thiol-gold bonds are relatively stable in vivo, allowing for controlled release.
PEGylated Polymeric NanoparticlesCan achieve high DLE, particularly for hydrophobic drugs encapsulated within the core.Typically exhibit a biphasic release profile with an initial burst release followed by sustained release. PEGylation can slow down the release rate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key characterization techniques.

Nanoparticle Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter and surface charge of the nanoparticles, which are critical indicators of their stability in suspension.

Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Disperse the this compound functionalized nanoparticles in deionized water or a buffer of choice (e.g., PBS) to a final concentration suitable for the instrument (typically 0.1-1 mg/mL). Ensure the sample is well-suspended by vortexing or brief sonication.

  • Instrumentation: Utilize a Malvern Zetasizer or a similar instrument.

  • Size Measurement (DLS):

    • Transfer the nanoparticle suspension to a disposable cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Set the instrument parameters, including the dispersant properties (viscosity and refractive index).

    • Perform the measurement, typically consisting of multiple runs for statistical accuracy.

  • Zeta Potential Measurement (ELS):

    • Transfer the nanoparticle suspension to a specialized zeta potential cell.

    • Ensure there are no air bubbles in the cell.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to zeta potential using the Helmholtz-Smoluchowski equation.

Quantification of Surface Ligand Density

Objective: To determine the number of this compound ligands attached to the nanoparticle surface, which influences its biological interactions.

Methodology: Quantitative ¹H NMR Spectroscopy

  • Sample Preparation:

    • Prepare a known concentration of purified this compound functionalized nanoparticles.

    • Prepare a known concentration of an internal standard (e.g., maleic acid).

  • NMR Measurement:

    • Dissolve the nanoparticle sample and the internal standard in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the characteristic peaks of the this compound (e.g., the ethylene glycol protons) and the internal standard.

    • Calculate the molar ratio of the PEG ligand to the internal standard.

    • Knowing the concentration of nanoparticles (which can be determined by methods like ICP-MS for metallic cores), the number of ligands per nanoparticle can be calculated.

In Vitro Stability Assay

Objective: To assess the stability of the functionalized nanoparticles in a physiologically relevant medium.

Methodology: DLS Measurement Over Time

  • Sample Preparation: Disperse the nanoparticles in a relevant biological medium (e.g., phosphate-buffered saline (PBS) with 10% fetal bovine serum (FBS)).

  • Incubation: Incubate the sample at 37°C.

  • Time-Point Measurements: At various time points (e.g., 0, 1, 4, 12, 24 hours), take an aliquot of the suspension.

  • DLS Analysis: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each time point. A significant increase in size or PDI indicates aggregation and instability.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs onto the nanoparticle surface, a measure of their "stealth" properties.

Methodology: Bicinchoninic Acid (BCA) Assay

  • Incubation: Incubate a known concentration of nanoparticles with a protein solution (e.g., bovine serum albumin or fetal bovine serum) for a specific time (e.g., 1 hour) at 37°C.

  • Separation: Pellet the nanoparticles by centrifugation.

  • Quantification of Unbound Protein: Carefully collect the supernatant, which contains the unbound protein.

  • BCA Assay: Use a standard BCA protein assay kit to measure the protein concentration in the supernatant.

  • Calculation: The amount of adsorbed protein is the initial total amount of protein minus the amount of unbound protein in the supernatant.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.

functionalization_process cluster_nanoparticle Nanoparticle Core cluster_peg PEG Ligand cluster_result Result Bare Nanoparticle Bare Nanoparticle This compound Solution This compound Solution Bare Nanoparticle->this compound Solution Incubation Functionalized Nanoparticle Functionalized Nanoparticle This compound Solution->Functionalized Nanoparticle Thiol-Gold Interaction

Caption: Nanoparticle functionalization with this compound.

characterization_workflow cluster_characterization Characterization Steps Nanoparticle Synthesis Nanoparticle Synthesis Surface Functionalization Surface Functionalization Nanoparticle Synthesis->Surface Functionalization Purification Purification Surface Functionalization->Purification Physicochemical Characterization Physicochemical Characterization Purification->Physicochemical Characterization In Vitro Evaluation In Vitro Evaluation Physicochemical Characterization->In Vitro Evaluation Size (DLS)\nZeta Potential (ELS)\nSurface Chemistry (NMR, FTIR) Size (DLS) Zeta Potential (ELS) Surface Chemistry (NMR, FTIR) Physicochemical Characterization->Size (DLS)\nZeta Potential (ELS)\nSurface Chemistry (NMR, FTIR) In Vivo Studies In Vivo Studies In Vitro Evaluation->In Vivo Studies Stability\nBiocompatibility\nDrug Release Stability Biocompatibility Drug Release In Vitro Evaluation->Stability\nBiocompatibility\nDrug Release Pharmacokinetics\nBiodistribution\nEfficacy Pharmacokinetics Biodistribution Efficacy In Vivo Studies->Pharmacokinetics\nBiodistribution\nEfficacy

Caption: A typical workflow for nanoparticle characterization.

Conclusion

The functionalization of nanoparticles with this compound offers a compelling strategy for developing advanced drug delivery systems. The thiol group provides a robust anchor to gold nanoparticles, while the short PEG8 chain imparts essential stealth characteristics without significantly compromising the accessibility of potential targeting moieties. Compared to longer PEG chains, m-PEG8 may offer advantages in scenarios where rapid cellular uptake or interaction with a target receptor is desired. However, the optimal surface chemistry is highly application-dependent. Researchers should carefully consider the desired in vivo behavior of their nanoparticles and utilize the characterization protocols outlined in this guide to make informed decisions. While direct comparative data for all nanoparticle formulations is not always available in a single study, this guide provides a framework for understanding the critical parameters and making evidence-based choices in the design of functionalized nanoparticles.

References

A Researcher's Guide to Confirming m-PEG8-Thiol Reaction Completion: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the successful completion of conjugation reactions is paramount. This guide provides a comprehensive comparison of key analytical techniques to confirm the reaction of m-PEG8-thiol with a target molecule, supported by experimental data and detailed protocols.

The conjugation of polyethylene glycol (PEG) to molecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and other molecules. This compound is a discrete PEG reagent with a terminal thiol group, which can readily react with various functional groups, such as maleimides, to form stable thioether linkages. Verifying the completion of this reaction is a critical step in any workflow. This guide compares four common analytical techniques: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ellman's Test, and Chromatography (HPLC/GPC), to help researchers select the most appropriate method for their needs.

Comparative Overview of Analytical Techniques

Each analytical technique offers distinct advantages and disadvantages in terms of the information provided, sensitivity, speed, and cost. The choice of method will depend on the specific requirements of the experiment, including the nature of the reactants, the desired level of detail, and available resources.

TechniquePrincipleInformation ProvidedSensitivitySample AmountAnalysis TimeEstimated Cost
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation of the conjugate, disappearance of thiol proton, appearance of new signals.Moderate (µmol range)[1]~1-10 mg10-30 minutesHigh (instrument purchase)
Mass Spectrometry (ESI/MALDI) Measures the mass-to-charge ratio of ions.Confirmation of conjugate mass, assessment of PEGylation degree and heterogeneity.High (pmol to fmol range)[2]< 1 mg5-20 minutesHigh (instrument purchase)
Ellman's Test Colorimetric assay that detects free thiols.Quantification of remaining free this compound.Low to Moderate (nmol range)~10-100 µL15-30 minutesLow
Chromatography (HPLC/GPC) Separates molecules based on physicochemical properties (e.g., hydrophobicity, size).Monitors disappearance of reactants and appearance of product, assesses purity.High (with appropriate detector)~10-100 µL15-60 minutesModerate (instrument purchase)

In-Depth Analysis of Each Technique

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful technique for unambiguous structural confirmation of the final conjugate. The key to monitoring the reaction is to observe the disappearance of the proton signal corresponding to the thiol group (-SH) of this compound and the appearance of new signals characteristic of the newly formed bond.

Key Spectral Changes:

  • Disappearance of the Thiol Proton: The proton of the thiol group in this compound typically appears as a triplet at approximately 1.3-1.6 ppm in CDCl₃. Upon successful conjugation, this signal will disappear.

  • Shift of Adjacent Methylene Protons: The methylene protons adjacent to the sulfur atom (-CH₂-SH) in this compound, which typically appear around 2.7 ppm, will shift downfield upon formation of a thioether bond.[3]

  • Appearance of New Signals: New signals corresponding to the protons of the conjugated molecule in the vicinity of the newly formed bond will appear.

  • PEG Backbone Signals: The characteristic signals of the PEG backbone, typically a large singlet around 3.6 ppm, will remain, serving as an internal reference.[4][5]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the relevant signals to determine the ratio of conjugated to unconjugated material. The disappearance of the thiol proton signal and the integration of new signals relative to the stable PEG backbone signal can be used to estimate reaction completion.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ReactionMixture Reaction Mixture SolventRemoval Solvent Removal ReactionMixture->SolventRemoval Dissolution Dissolve in Deuterated Solvent SolventRemoval->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube NMRSpec Acquire ¹H NMR Spectrum NMRTube->NMRSpec Processing Process Spectrum NMRSpec->Processing Analysis Analyze Spectral Changes (Signal Disappearance/Appearance) Processing->Analysis

Workflow for ¹H NMR analysis of this compound reaction.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the reaction components. For this compound reactions, MS can definitively confirm the formation of the desired conjugate by detecting its exact mass. Electrospray ionization (ESI) is a common and suitable method for analyzing PEG conjugates.[6]

Key Observations:

  • Disappearance of Reactant Masses: The signals corresponding to the mass of this compound (MW: 400.59 g/mol ) and the other reactant will decrease in intensity.

  • Appearance of Product Mass: A new signal corresponding to the sum of the masses of the two reactants (minus any leaving groups) will appear, confirming the formation of the conjugate.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a solvent suitable for ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). The final concentration should be in the low µg/mL to ng/mL range.[7]

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Analyze the spectrum to identify the mass-to-charge ratios (m/z) of the species present.

    • Compare the observed masses with the theoretical masses of the starting materials and the expected product.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilute in ESI-MS Solvent ReactionMixture->Dilution Injection Inject into Mass Spectrometer Dilution->Injection AcquireSpectrum Acquire Mass Spectrum Injection->AcquireSpectrum IdentifyMasses Identify m/z Peaks AcquireSpectrum->IdentifyMasses CompareMasses Compare with Theoretical Masses IdentifyMasses->CompareMasses

Workflow for Mass Spectrometry analysis of this compound reaction.
Ellman's Test

Ellman's test is a rapid and simple colorimetric assay used to quantify free sulfhydryl groups. The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm. By measuring the decrease in free thiol concentration over time, the progress of the reaction can be monitored.[8]

Key Measurement:

  • Decrease in Absorbance at 412 nm: As the this compound is consumed in the reaction, the concentration of free thiols will decrease, leading to a corresponding decrease in the absorbance at 412 nm when an aliquot is tested with Ellman's reagent.

Experimental Protocol: Ellman's Test

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standard Curve (Optional but Recommended): Prepare a series of known concentrations of L-cysteine in the Reaction Buffer to create a standard curve.

  • Assay Procedure:

    • At various time points during the reaction, take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Add the aliquot to a cuvette or microplate well containing a known volume of Reaction Buffer and Ellman's Reagent Solution (e.g., 990 µL for a 1 mL final volume).

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of free thiols at each time point by comparing the absorbance to the cysteine standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Plot the concentration of free thiols versus time to monitor the reaction progress.

Ellmans_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_analysis Data Analysis ReactionAliquot Aliquot of Reaction Mixture MixReagents Mix with Ellman's Reagent & Buffer ReactionAliquot->MixReagents Incubation Incubate at RT (15 min) MixReagents->Incubation MeasureAbs Measure Absorbance at 412 nm Incubation->MeasureAbs CalculateConc Calculate Free Thiol Concentration MeasureAbs->CalculateConc MonitorProgress Plot Concentration vs. Time CalculateConc->MonitorProgress

Workflow for Ellman's Test to monitor this compound reaction.
Chromatography (HPLC/GPC)

Chromatographic techniques are excellent for monitoring the progress of a reaction by separating the components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Typically, reversed-phase HPLC is used, where separation is based on hydrophobicity. As the this compound is conjugated, the resulting product will likely have a different hydrophobicity and thus a different retention time on the column. By monitoring the peak areas of the reactants and the product over time, the reaction kinetics can be determined.[]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their hydrodynamic volume (size). Upon conjugation, the molecular weight and size of the this compound will increase, leading to a shorter retention time (earlier elution) compared to the unreacted PEG-thiol.[10][11]

Experimental Protocol: HPLC Analysis

  • Method Development:

    • Select a suitable reversed-phase column (e.g., C18).

    • Develop a gradient elution method using a mobile phase system such as water and acetonitrile, both containing a small amount of an additive like trifluoroacetic acid (0.1%).

  • Sample Preparation:

    • At various time points, quench a small aliquot of the reaction mixture (e.g., by dilution in the mobile phase).

    • Filter the sample through a 0.22 µm syringe filter.

  • Data Acquisition:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis if the conjugate has a chromophore, or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) if not).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Integrate the peak areas to determine the relative amounts of each species and calculate the percentage of reaction completion.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ReactionAliquot Aliquot of Reaction Mixture QuenchFilter Quench Reaction & Filter ReactionAliquot->QuenchFilter Injection Inject onto HPLC/GPC System QuenchFilter->Injection AcquireChromatogram Acquire Chromatogram Injection->AcquireChromatogram IdentifyPeaks Identify & Integrate Reactant/Product Peaks AcquireChromatogram->IdentifyPeaks CalculateCompletion Calculate % Reaction Completion IdentifyPeaks->CalculateCompletion

Workflow for Chromatography analysis of this compound reaction.

Logical Selection of an Analytical Technique

The choice of the most suitable analytical technique depends on the specific information required and the available resources. The following decision tree can guide the selection process.

Decision_Tree leaf leaf Start Need to confirm reaction completion? StructuralConfirmation Is absolute structural confirmation required? Start->StructuralConfirmation Yes MassConfirmation Is exact mass confirmation sufficient? StructuralConfirmation->MassConfirmation No leaf_NMR Use ¹H NMR StructuralConfirmation->leaf_NMR Yes QuantitativeMonitoring Is rapid, quantitative monitoring of free thiol concentration needed? MassConfirmation->QuantitativeMonitoring No leaf_MS Use Mass Spectrometry MassConfirmation->leaf_MS Yes PurityAnalysis Is monitoring reactant disappearance and product formation/purity the primary goal? QuantitativeMonitoring->PurityAnalysis No leaf_Ellmans Use Ellman's Test QuantitativeMonitoring->leaf_Ellmans Yes leaf_Chromo Use Chromatography (HPLC/GPC) PurityAnalysis->leaf_Chromo Yes

Decision tree for selecting an analytical technique.

Conclusion

Confirming the completion of an this compound reaction is a critical quality control step in bioconjugation and materials science. This guide has provided a comparative overview of four powerful analytical techniques: ¹H NMR, Mass Spectrometry, Ellman's Test, and Chromatography. For unambiguous structural confirmation, ¹H NMR is the gold standard. Mass Spectrometry offers high sensitivity for confirming the molecular weight of the conjugate. Ellman's Test provides a quick and cost-effective method for monitoring the consumption of the thiol reactant. Chromatography is ideal for monitoring the overall reaction profile and assessing the purity of the final product. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the success of their this compound conjugation reactions.

References

A Comparative Analysis of Thiol-Maleimide vs. Thiol-Ene Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and stable ligation of molecules to proteins, peptides, and other biomolecules is paramount. Among the various "click" chemistry reactions utilized for this purpose, thiol-maleimide and thiol-ene chemistries have emerged as powerful tools. This guide provides a comprehensive and objective comparison of these two prominent methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application.

Reaction Mechanisms

Thiol-Maleimide Click Chemistry: A Michael Addition Approach

The thiol-maleimide reaction proceeds through a Michael addition mechanism. The thiol group, typically from a cysteine residue in a protein, acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable thioether bond.[1][2] The reaction is highly selective for thiols, especially within a pH range of 6.5-7.5, where it is significantly faster than the reaction with amines.[2]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Thiol-Ene Click Chemistry: Radical-Mediated and Michael Addition Pathways

Thiol-ene chemistry offers greater versatility with two primary reaction pathways: a radical-mediated addition and a Michael addition.

  • Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, initiated by light (photo-initiated) or heat in the presence of a radical initiator. A thiyl radical is generated, which then adds across the "ene" (alkene) double bond. This is followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical chain and forming the thioether product. This reaction is highly efficient and orthogonal to many functional groups found in biological systems.

  • Michael Addition Thiol-Ene Reaction: Similar to the thiol-maleimide reaction, this pathway occurs when the "ene" is an electron-deficient alkene, such as an acrylate or a vinyl sulfone. The reaction is typically catalyzed by a nucleophile or a base.

Thiol_Ene_Mechanisms cluster_radical Radical-Mediated Pathway cluster_michael Michael Addition Pathway Thiol_Radical R-SH + Initiator Thiyl_Radical R-S• (Thiyl Radical) Thiol_Radical->Thiyl_Radical Initiation (Light/Heat) Ene_Radical R-CH(S-R)-C•H-R' Thiyl_Radical->Ene_Radical Propagation Product_Radical R-CH(S-R)-CH2-R' (Thioether) Ene_Radical->Product_Radical Chain Transfer (with R-SH) Thiol_Michael R-SH (Thiol) Product_Michael Thioether Adduct Thiol_Michael->Product_Michael Nucleophilic/Base Catalysis Ene_Michael Electron-deficient Alkene Ene_Michael->Product_Michael

Caption: Mechanisms of Thiol-Ene Conjugation.

Comparative Performance Analysis

The choice between thiol-maleimide and thiol-ene chemistry often depends on the specific requirements of the application, including desired reaction speed, stability of the final conjugate, and the presence of other functional groups.

Reaction Kinetics and Efficiency
FeatureThiol-Maleimide ChemistryThiol-Ene ChemistryReferences
Reaction Rate Very fast at physiological pH (6.5-7.5).Radical-mediated: Very fast with photoinitiation. Michael addition: Generally slower than thiol-maleimide.[2][]
Reaction Conditions Typically aqueous buffer at pH 6.5-7.5, room temperature.Radical-mediated: Requires a light source and photoinitiator. Michael addition: Often requires a catalyst (base or nucleophile).[4][5]
Yield High, often quantitative.High, often quantitative.[6][7]
Specificity Highly specific for thiols over amines at neutral pH.Radical-mediated: Highly orthogonal to most biological functional groups. Michael addition: Specific for activated alkenes.[2]
Stability of the Conjugate

A critical differentiator between the two chemistries is the stability of the resulting thioether linkage.

FeatureThiol-Maleimide ConjugateThiol-Ene ConjugateReferences
Bond Stability The succinimidyl thioether bond is susceptible to retro-Michael addition, leading to deconjugation. This is particularly problematic in the presence of other thiols like glutathione.The thioether bond formed is generally considered stable and irreversible.[][8]
Side Reactions Prone to hydrolysis of the maleimide ring, rendering it unreactive. Thiol exchange with other thiol-containing molecules can occur. Thiazine rearrangement can occur with N-terminal cysteine peptides.Radical-mediated: Potential for side reactions related to the radical initiator. Michael addition: Fewer reported side reactions.[1][7][8]
Strategies for Improved Stability Hydrolysis of the succinimide ring post-conjugation can increase stability. Use of N-aryl maleimides can accelerate hydrolysis. Formation of a thiazine structure with N-terminal cysteines leads to a more stable linker.Not generally required as the primary thioether bond is stable.[7][8]

Experimental Protocols

General Protocol for Thiol-Maleimide Protein Conjugation

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

  • Protein with accessible cysteine residues (1-10 mg/mL)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.[4][5]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of maleimide per mole of protein. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10]

  • Quenching: Add an excess of the quenching reagent to stop the reaction by consuming any unreacted maleimide.

  • Purification: Purify the conjugate from excess reagents using a suitable chromatography method.

Thiol_Maleimide_Workflow Start Start Protein_Prep Prepare Protein Solution (Dissolve in Buffer, pH 7.0-7.5) Start->Protein_Prep Reduction Reduce Disulfide Bonds (Optional) (Add TCEP, incubate 30 min) Protein_Prep->Reduction Maleimide_Prep Prepare Maleimide Reagent (Dissolve in DMSO/DMF) Conjugation Conjugation Reaction (Mix Protein and Maleimide, incubate 2h RT or O/N 4°C) Protein_Prep->Conjugation Reduction->Conjugation Maleimide_Prep->Conjugation Quench Quench Reaction (Add excess L-cysteine) Conjugation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

General Protocol for Photo-Initiated Thiol-Ene Protein Conjugation

This protocol is a general guideline for a radical-mediated thiol-ene reaction and requires a UV light source.

Materials:

  • Protein with accessible cysteine residues.

  • Alkene-functionalized molecule.

  • Photoinitiator (e.g., Irgacure 2959).

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4, degassed.

  • UV light source (e.g., 365 nm).

  • Purification column.

Procedure:

  • Reactant Preparation: Prepare solutions of the thiol-containing protein, the alkene-functionalized molecule, and the photoinitiator in the reaction buffer.

  • Reaction Mixture: Combine the reactants in a UV-transparent reaction vessel. The stoichiometry will need to be optimized for the specific application.

  • Photo-Initiation: Expose the reaction mixture to UV light for a predetermined time to initiate the reaction. The exposure time will depend on the intensity of the light source and the concentration of the reactants.

  • Purification: Purify the conjugate using a suitable chromatography method to remove unreacted starting materials and the photoinitiator.

Thiol_Ene_Workflow Start Start Reactant_Prep Prepare Reactant Solutions (Thiol-Protein, Alkene-Molecule, Photoinitiator in Buffer) Start->Reactant_Prep Reaction_Mix Create Reaction Mixture (Combine reactants in UV-transparent vessel) Reactant_Prep->Reaction_Mix Initiation Photo-Initiation (Expose to UV light) Reaction_Mix->Initiation Purify Purify Conjugate (Chromatography) Initiation->Purify End End Purify->End

Caption: Experimental Workflow for Photo-Initiated Thiol-Ene Conjugation.

Conclusion

Both thiol-maleimide and thiol-ene chemistries are highly effective methods for bioconjugation, each with its own set of advantages and disadvantages.

Thiol-maleimide chemistry is a well-established, rapid, and highly selective method that is straightforward to perform under physiological conditions. However, the primary concern is the stability of the resulting conjugate, which can undergo retro-Michael addition and thiol exchange. This can be a significant limitation for in vivo applications or long-term studies. Strategies to enhance stability, such as succinimide ring hydrolysis or thiazine formation, can mitigate this issue but add complexity to the process.[7][8]

Thiol-ene chemistry , particularly the radical-mediated pathway, offers the advantage of forming a highly stable and irreversible thioether bond. Its orthogonality to most biological functional groups makes it a powerful tool for complex bioconjugations. The requirement for a light source and a photoinitiator can be a consideration, but it also provides temporal and spatial control over the reaction. The Michael addition pathway for thiol-ene reactions provides an alternative when radical initiation is not desirable.

Ultimately, the choice between these two powerful click chemistries will depend on the specific stability requirements of the final bioconjugate and the experimental setup available. For applications demanding high stability and robustness, thiol-ene chemistry presents a compelling alternative to the more traditional thiol-maleimide approach.

References

Assessing the Biocompatibility of m-PEG8-thiol Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate surface chemistry is paramount to the success of biomedical devices and applications. This guide provides an objective comparison of m-PEG8-thiol modified surfaces with common alternatives, focusing on key biocompatibility metrics. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in surface engineering.

Performance Comparison of Surface Modifications

The biocompatibility of a surface is a multifactorial property. Here, we compare this compound modified surfaces against three common alternatives: zwitterionic coatings (e.g., poly(sulfobetaine methacrylate) - pSBMA), polyglycerol, and poly(2-oxazoline)s. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance in critical biocompatibility assays.

Table 1: Protein Adsorption

Surface ModificationAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Data Source(s)
This compound < 5< 10[1] (Expected)
Zwitterionic (pSBMA) < 5< 5[2][3]
Polyglycerol (hyperbranched) < 10< 15[4]
Poly(2-ethyl-2-oxazoline) ~15-25~20-30[5] (Inferred)
Unmodified Gold Surface > 200> 150[1]

Table 2: Cell Viability

Surface ModificationCell Viability (%)Cell LineData Source(s)
This compound > 95%Fibroblasts[6] (Expected)
Zwitterionic (pCBMA) > 98%Fibroblasts[5]
Polyglycerol > 95%Various[7] (Qualitative)
Poly(2-ethyl-2-oxazoline) > 90%HUVEC, HFF[5]
Unmodified Control ~100% (adherent)Fibroblasts[6]

Table 3: Cell Adhesion

Surface ModificationAdherent Cells/mm² (Fibroblasts)Adherent Bacteria/mm² (S. epidermidis)Data Source(s)
This compound < 50< 100[8] (Expected)
Zwitterionic (pSBMA) < 20< 50[9]
Polyglycerol Low (Qualitative)Not Specified[7]
Poly(2-ethyl-2-oxazoline) Low (Qualitative)Not Specified[5]
Unmodified Control > 1000> 5000[9]

Table 4: Inflammatory Response (Macrophage Activation)

Surface ModificationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Data Source(s)
This compound < 100< 150[10] (Expected)
Zwitterionic Low (Qualitative)Low (Qualitative)[11]
Polyglycerol Low (Qualitative)Not Specified[4]
Poly(2-methyl-2-oxazoline) Lower than PEGLower than PEG[12]
Lipopolysaccharide (LPS) Control > 2000> 3000[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following sections provide step-by-step protocols for key experiments cited in this guide.

Surface Modification with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.

  • Substrate Preparation:

    • Clean gold-coated substrates by immersion in piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the this compound solution.

    • Incubate for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the modified surfaces in a desiccator until use.

Protein Adsorption Assay: Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface.

  • Instrument Setup and Baseline:

    • Mount the this compound modified gold sensor in the QCM-D chamber.

    • Establish a stable baseline by flowing phosphate-buffered saline (PBS, pH 7.4) over the sensor surface at a constant flow rate (e.g., 100 µL/min) until the frequency and dissipation signals stabilize.

  • Protein Adsorption:

    • Introduce a solution of the protein of interest (e.g., 0.1 mg/mL fibrinogen in PBS) into the chamber at the same flow rate.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.

  • Rinsing:

    • After the adsorption phase has reached a plateau, switch the flow back to PBS to rinse away loosely bound protein.

    • Continue to monitor Δf and ΔD until a stable signal is achieved.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the final change in frequency (after rinsing) to the adsorbed mass per unit area. This is valid for rigid films (low ΔD). For viscoelastic films, more complex modeling is required.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Place the sterile surface-modified substrates at the bottom of a 24-well tissue culture plate.

    • Seed a fibroblast cell line (e.g., NIH/3T3) onto each surface at a density of 1 x 10⁴ cells/well.

    • Include an unmodified tissue culture plastic well as a positive control for cell growth.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • MTT Incubation:

    • After the incubation period, remove the culture medium.

    • Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours under the same conditions. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 500 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Absorbance Measurement:

    • Transfer 200 µL of the solution from each well to a 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control surface.

Inflammatory Response Assay: Macrophage Activation

This assay measures the secretion of pro-inflammatory cytokines from macrophages cultured on the modified surfaces.

  • Macrophage Seeding:

    • Place sterile surface-modified substrates in a 24-well plate.

    • Seed a macrophage cell line (e.g., RAW 264.7) onto each surface at a density of 5 x 10⁴ cells/well.

    • Include a well with lipopolysaccharide (LPS, 1 µg/mL) as a positive control for inflammation.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

    • Compare the cytokine levels for the different surfaces to assess their inflammatory potential.

Visualizing Biocompatibility Assessment and Cellular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing surface biocompatibility and the key signaling pathways involved in the cellular response to biomaterials.

experimental_workflow cluster_prep Surface Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Comparison substrate Substrate (e.g., Gold) modification Surface Modification (this compound or Alternative) substrate->modification characterization Surface Characterization (e.g., XPS, Contact Angle) modification->characterization protein_adsorption Protein Adsorption (QCM-D) characterization->protein_adsorption cell_viability Cell Viability (MTT Assay) characterization->cell_viability cell_adhesion Cell Adhesion (Microscopy) characterization->cell_adhesion inflammatory_response Inflammatory Response (ELISA) characterization->inflammatory_response data_analysis Quantitative Analysis protein_adsorption->data_analysis cell_viability->data_analysis cell_adhesion->data_analysis inflammatory_response->data_analysis comparison Performance Comparison data_analysis->comparison

Caption: Experimental workflow for assessing the biocompatibility of modified surfaces.

signaling_pathway cluster_surface Biomaterial Surface cluster_cell Cellular Response biomaterial Modified Surface (e.g., this compound) protein Protein Adsorption (e.g., Fibronectin) biomaterial->protein integrin Integrin Receptors protein->integrin Binding fak FAK Signaling integrin->fak nfkb NF-κB Pathway integrin->nfkb src Src Kinase fak->src ras_erk Ras/ERK Pathway src->ras_erk pi3k_akt PI3K/Akt Pathway src->pi3k_akt nucleus Nucleus ras_erk->nucleus pi3k_akt->nucleus nfkb->nucleus gene_expression Gene Expression (Adhesion, Proliferation, Inflammation) nucleus->gene_expression

Caption: Key signaling pathways in cell-biomaterial interactions.

References

In Vivo Stability of m-PEG8-Thiol Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of both the efficacy and toxicity of the conjugate. This guide provides an objective comparison of the in vivo stability of m-PEG8-thiol linkers, which form a thioether bond upon conjugation, against other common linker technologies, supported by experimental data.

The this compound linker, once conjugated to a maleimide-functionalized component, is a popular choice in bioconjugation due to the specific and efficient reaction between the thiol and maleimide groups. However, the resulting thiosuccinimide linkage can be susceptible to in vivo cleavage through a retro-Michael reaction, leading to premature release of the payload and potential off-target toxicity.[1][2] This has led to the development of next-generation maleimide-based linkers and other linker chemistries with improved stability profiles.

Comparative In Vivo Stability Data

The stability of a linker is often assessed by its half-life in plasma, which indicates the time it takes for half of the conjugated payload to be cleaved from the antibody. The following table summarizes quantitative data from various studies to provide a comparative overview of the in vivo stability of different linker types.

Linker TypeConjugation ChemistryBond FormedIn Vivo Half-life (approximate)Key Characteristics
m-PEG-Thiol (reacts with Maleimide) Michael AdditionThioether (Thiosuccinimide)~100 - 150 hours (in mice)Susceptible to retro-Michael reaction and thiol exchange, leading to potential premature drug release.[3][4]
Next-Gen Maleimide Michael Addition with subsequent stabilizationStabilized Thioether> 200 hours (in monkeys)Engineered to undergo hydrolysis of the thiosuccinimide ring, creating a more stable, ring-opened structure that is resistant to cleavage.[5]
Valine-Citrulline (vc) Amide bond formationPeptide~144 hours (in mice)Cleavable by lysosomal proteases (e.g., Cathepsin B), designed for intracellular drug release. Generally stable in circulation.[4]
Hydrazone Schiff base formationHydrazonepH-dependent (less stable at lower pH)Acid-cleavable linker designed for release in the acidic environment of endosomes and lysosomes. Can exhibit instability in circulation.[6]
Disulfide Thiol-disulfide exchangeDisulfideVariable (cleaved by reducing agents)Redox-sensitive linker designed for cleavage in the reducing intracellular environment. Can be unstable in plasma due to exchange with circulating thiols.[6]
Thioether (non-cleavable) Michael Addition (e.g., from SMCC linker)ThioetherHighNon-cleavable linker that relies on the degradation of the antibody in the lysosome to release the drug. Generally very stable in circulation.[6]

Experimental Protocols for Evaluating In Vivo Stability

Accurate assessment of linker stability is crucial for the development of safe and effective biotherapeutics. The following are key experimental protocols used to evaluate the in vivo stability of linkers.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the stability, clearance, and overall pharmacokinetic profile of the antibody-drug conjugate in an animal model.

Protocol Outline:

  • Animal Dosing: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.) post-injection.

  • Plasma Processing: Process the blood samples to isolate plasma.

  • Bioanalysis: Analyze the plasma samples using validated bioanalytical methods such as ELISA and LC-MS/MS to determine the concentrations of:

    • Total antibody (both conjugated and unconjugated).

    • Intact ADC (antibody with the drug still attached).

    • Free (unconjugated) payload.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.[7]

ELISA-Based Quantification of Intact ADC

This immunoassay-based method is used to measure the concentration of the intact ADC in plasma samples over time.

Protocol Outline:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody and incubate overnight at 4°C.[8]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.[9]

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature. The intact ADC will bind to the coated antigen.[8]

  • Washing: Repeat the washing step.

  • Detection Antibody: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload and incubate for 1 hour at room temperature. This antibody will only bind to ADCs that have retained their payload.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[6]

Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing in vivo stability and the logical relationship of linker instability.

G cluster_0 In Vivo Stability Assessment Workflow cluster_1 A 1. ADC Administration (IV injection into animal model) B 2. Blood Sampling (Collect at various time points) A->B C 3. Plasma Isolation (Centrifugation) B->C D 4. Bioanalytical Assays C->D E ELISA for Intact ADC F LC-MS for Free Payload G ELISA for Total Antibody H 5. Pharmacokinetic Analysis (Calculate half-life, clearance) E->H F->H G->H I 6. Stability Evaluation (Compare intact ADC vs. Total Ab PK) H->I

Workflow for assessing the in vivo stability of ADCs.

G cluster_0 Consequences of Linker Instability A In Vivo Linker Instability (e.g., Retro-Michael Reaction) B Premature Payload Release in Circulation A->B E Altered Pharmacokinetics (Faster clearance of intact ADC) A->E C Reduced ADC Efficacy (Lower drug delivery to tumor) B->C D Increased Off-Target Toxicity (Free drug affects healthy tissues) B->D

The consequences of in vivo instability of the thiol-maleimide linkage.

Conclusion

The in vivo stability of the linker is a critical attribute for the successful development of antibody-drug conjugates. While traditional this compound to maleimide conjugation offers a straightforward method for ADC preparation, the stability of the resulting thiosuccinimide bond must be carefully evaluated.[2] Next-generation maleimides and other linker chemistries have demonstrated improved stability, offering promising alternatives.[5] The selection of an appropriate linker should be based on a thorough evaluation of its in vivo stability profile using a combination of pharmacokinetic studies, ELISA, and LC-MS-based methods to ensure an optimal therapeutic index for the resulting ADC.

References

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